molecular formula C37H48N6O5S2 B137749 4-Dehydroxy-5-hydroxy Ritonavir CAS No. 202816-62-4

4-Dehydroxy-5-hydroxy Ritonavir

Numéro de catalogue: B137749
Numéro CAS: 202816-62-4
Poids moléculaire: 720.9 g/mol
Clé InChI: VRNXMJYSOAQBMK-XGKFQTDJSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
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Description

4-Dehydroxy-5-hydroxy Ritonavir, also known as 4-Dehydroxy-5-hydroxy Ritonavir, is a useful research compound. Its molecular formula is C37H48N6O5S2 and its molecular weight is 720.9 g/mol. The purity is usually 95%.
BenchChem offers high-quality 4-Dehydroxy-5-hydroxy Ritonavir suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-Dehydroxy-5-hydroxy Ritonavir including the price, delivery time, and more detailed information at info@benchchem.com.

Propriétés

IUPAC Name

1,3-thiazol-5-ylmethyl N-[(2S,4S,5S)-4-hydroxy-5-[[(2S)-3-methyl-2-[[methyl-[(2-propan-2-yl-1,3-thiazol-4-yl)methyl]carbamoyl]amino]butanoyl]amino]-1,6-diphenylhexan-2-yl]carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C37H48N6O5S2/c1-24(2)33(42-36(46)43(5)20-29-22-49-35(39-29)25(3)4)34(45)41-31(17-27-14-10-7-11-15-27)32(44)18-28(16-26-12-8-6-9-13-26)40-37(47)48-21-30-19-38-23-50-30/h6-15,19,22-25,28,31-33,44H,16-18,20-21H2,1-5H3,(H,40,47)(H,41,45)(H,42,46)/t28-,31-,32-,33-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VRNXMJYSOAQBMK-XGKFQTDJSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=NC(=CS1)CN(C)C(=O)NC(C(C)C)C(=O)NC(CC2=CC=CC=C2)C(CC(CC3=CC=CC=C3)NC(=O)OCC4=CN=CS4)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)C1=NC(=CS1)CN(C)C(=O)N[C@@H](C(C)C)C(=O)N[C@@H](CC2=CC=CC=C2)[C@H](C[C@H](CC3=CC=CC=C3)NC(=O)OCC4=CN=CS4)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C37H48N6O5S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40174138
Record name Ritonavir 4-hydroxy isomer
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40174138
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

720.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

202816-62-4
Record name Ritonavir 4-hydroxy isomer
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0202816624
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Ritonavir 4-hydroxy isomer
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40174138
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name RITONAVIR 4-HYDROXY ISOMER
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/QA8V47KHDS
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.
Foundational & Exploratory

A Technical Guide to the Comparative Analysis of Ritonavir and its Metabolite, 4-Dehydroxy-5-hydroxy Ritonavir

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

Ritonavir, an antiretroviral agent, is a cornerstone of highly active antiretroviral therapy (HAART) for the management of HIV/AIDS. Its clinical utility extends beyond its intrinsic antiviral activity, as it is a potent mechanism-based inhibitor of the cytochrome P450 3A4 (CYP3A4) enzyme. This property is widely exploited to "boost" the plasma concentrations of other co-administered antiretroviral drugs. The metabolism of Ritonavir is complex, leading to the formation of several metabolites. Among these, hydroxylated forms are of significant interest. This technical guide provides an in-depth exploration of the core differences between Ritonavir and a specific hydroxylated derivative, 4-Dehydroxy-5-hydroxy Ritonavir. This guide will delve into their structural distinctions, metabolic pathways, and the implications of these differences for pharmacological activity, framed within the context of drug development and metabolism studies.

Introduction to Ritonavir: A Dual-Acting Therapeutic Agent

Ritonavir is a peptidomimetic inhibitor of the HIV-1 and HIV-2 proteases, crucial enzymes for the viral life cycle.[1][2] By binding to the active site of the HIV protease, Ritonavir prevents the cleavage of viral Gag-Pol polyproteins, resulting in the production of immature, non-infectious viral particles.[3] This ultimately leads to a reduction in viral load.

Beyond its role as a direct-acting antiviral, Ritonavir is a powerful inhibitor of CYP3A4, a key enzyme responsible for the metabolism of a vast number of drugs.[2][4] This inhibition is mechanism-based, meaning Ritonavir is converted by CYP3A4 into a reactive intermediate that irreversibly binds to the enzyme, inactivating it.[5] This potent inhibitory effect is harnessed to increase the systemic exposure of other HIV protease inhibitors that are substrates of CYP3A4, a strategy known as "pharmacokinetic enhancement" or "boosting".[6]

Structural Elucidation: Ritonavir vs. 4-Dehydroxy-5-hydroxy Ritonavir

The fundamental difference between Ritonavir and 4-Dehydroxy-5-hydroxy Ritonavir lies in the hydroxylation of the core chemical structure.

Ritonavir: The chemical structure of Ritonavir is characterized by a central hydroxyethylamine core. Its IUPAC name is 1,3-thiazol-5-ylmethyl N-[(2S,3S,5S)-3-hydroxy-5-[[(2S)-3-methyl-2-[[methyl-[(2-propan-2-yl-1,3-thiazol-4-yl)methyl]carbamoyl]amino]butanoyl]amino]-1,6-diphenylhexan-2-yl]carbamate.[4]

4-Dehydroxy-5-hydroxy Ritonavir: This compound is a specific stereoisomer of a hydroxylated Ritonavir metabolite. As its name suggests, the hydroxyl group at the 4-position of the hexan-2-yl moiety in Ritonavir is absent and a hydroxyl group is present at the 5-position. The IUPAC name for this compound is 1,3-thiazol-5-ylmethyl N-[(2S,4S,5S)-4-hydroxy-5-[[(2S)-3-methyl-2-[[methyl-[(2-propan-2-yl-1,3-thiazol-4-yl)methyl]carbamoyl]amino]butanoyl]amino]-1,6-diphenylhexan-2-yl]carbamate.[7] This compound is also cataloged as a known impurity of Ritonavir.[1]

Table 1: Chemical and Structural Comparison

PropertyRitonavir4-Dehydroxy-5-hydroxy Ritonavir
Molecular Formula C₃₇H₄₈N₆O₅S₂C₃₇H₄₈N₆O₅S₂
Molecular Weight 720.94 g/mol 720.95 g/mol
CAS Number 155213-67-5202816-62-4
Key Structural Feature Hydroxyl group at the 3-position of the hexan-2-yl coreHydroxyl group at the 4-position of the hexan-2-yl core

Metabolic Fate of Ritonavir: The Genesis of Hydroxylated Metabolites

Ritonavir undergoes extensive metabolism in the liver, primarily mediated by the cytochrome P450 system. CYP3A4 is the major enzyme involved, with a minor contribution from CYP2D6.[8][9] The metabolic pathways are diverse and include:

  • Oxidation: This is a major route of metabolism. The isopropylthiazole oxidation metabolite, known as M2 or hydroxy ritonavir , is the principal metabolite.[6][8]

  • N-demethylation

  • Cleavage of the thiazole rings

The formation of hydroxylated metabolites like 4-Dehydroxy-5-hydroxy Ritonavir is a direct consequence of this oxidative metabolism.

Ritonavir_Metabolism Ritonavir Ritonavir M2 M2 Metabolite (Hydroxy Ritonavir) Ritonavir->M2 CYP3A4 (major) CYP2D6 (minor) (Hydroxylation) Other_Metabolites Other Metabolites (N-demethylation, etc.) Ritonavir->Other_Metabolites CYP3A4 Four_DH_Five_OH 4-Dehydroxy-5-hydroxy Ritonavir (Impurity/Metabolite) Ritonavir->Four_DH_Five_OH Metabolic Pathway (Presumed) caption Metabolic Pathways of Ritonavir

Caption: Simplified metabolic pathways of Ritonavir.

Comparative Pharmacological Profile: Knowns and Unknowns

A critical aspect for drug development professionals is understanding how structural modifications, such as metabolism, impact the pharmacological profile of a drug.

Antiviral Activity
  • Ritonavir: Possesses potent activity against HIV protease.[3]

  • M2 Metabolite (Hydroxy Ritonavir): Studies have shown that the major M2 metabolite retains antiviral activity similar to that of the parent compound, Ritonavir.[6][8] However, its plasma concentrations are significantly lower, suggesting a limited contribution to the overall antiviral effect in vivo.[6]

  • 4-Dehydroxy-5-hydroxy Ritonavir: There is a notable lack of publicly available data on the specific antiviral potency of 4-Dehydroxy-5-hydroxy Ritonavir. As it is primarily classified as an impurity, it has not been extensively studied for its therapeutic efficacy.

CYP3A4 Inhibition
  • Ritonavir: A potent, mechanism-based inhibitor of CYP3A4, which is the basis for its use as a pharmacokinetic enhancer.[2][4]

  • M2 Metabolite (Hydroxy Ritonavir): The inhibitory effect of the M2 metabolite on CYP3A4 is not well-documented in readily available literature. Generally, the addition of a hydroxyl group can increase the polarity of a molecule, which may alter its binding affinity for the enzyme's active site.

  • 4-Dehydroxy-5-hydroxy Ritonavir: Similar to its antiviral activity, the CYP3A4 inhibitory potential of 4-Dehydroxy-5-hydroxy Ritonavir has not been extensively characterized.

Experimental Protocols for Comparative Analysis

To definitively elucidate the differences between Ritonavir and its hydroxylated metabolites, a series of in vitro and in vivo experiments are necessary.

In Vitro Metabolism Study Using Human Liver Microsomes

This experiment aims to characterize the formation of hydroxylated metabolites and determine the kinetic parameters.

Methodology:

  • Incubation: Incubate Ritonavir (at various concentrations) with human liver microsomes (HLMs) in the presence of a NADPH-regenerating system.

  • Time Points: Collect aliquots at multiple time points.

  • Quenching: Stop the reaction by adding a cold organic solvent (e.g., acetonitrile).

  • Analysis: Analyze the samples using a validated LC-MS/MS (Liquid Chromatography with tandem mass spectrometry) method to quantify the disappearance of Ritonavir and the formation of 4-Dehydroxy-5-hydroxy Ritonavir and other metabolites.

  • Enzyme Kinetics: Determine the Michaelis-Menten kinetic parameters (Vmax and Km) for the formation of the metabolite.

in_vitro_workflow cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis Ritonavir_sol Ritonavir Solution Incubation Incubate at 37°C Ritonavir_sol->Incubation HLM Human Liver Microsomes HLM->Incubation NADPH NADPH-regenerating System NADPH->Incubation Quench Quench Reaction Incubation->Quench LCMS LC-MS/MS Analysis Quench->LCMS Kinetics Kinetic Analysis LCMS->Kinetics caption In Vitro Metabolism Workflow

Caption: Workflow for in vitro metabolism studies.

Comparative Potency Assays

HIV Protease Inhibition Assay:

  • Utilize a commercially available HIV protease activity assay kit.

  • Test a range of concentrations of both Ritonavir and synthetically prepared 4-Dehydroxy-5-hydroxy Ritonavir.

  • Determine the IC₅₀ (half-maximal inhibitory concentration) for each compound.

CYP3A4 Inhibition Assay:

  • Use a fluorescent probe substrate for CYP3A4 (e.g., dibenzylfluorescein).

  • Incubate human liver microsomes with the probe substrate in the presence of varying concentrations of Ritonavir and 4-Dehydroxy-5-hydroxy Ritonavir.

  • Measure the fluorescence of the metabolized product to determine the extent of CYP3A4 inhibition and calculate the IC₅₀ for each compound.

Conclusion and Future Directions

While Ritonavir's pharmacology is well-established, the specific roles of its metabolites are less understood. The major hydroxylated metabolite, M2, appears to retain some antiviral activity. For 4-Dehydroxy-5-hydroxy Ritonavir, a known impurity, there is a clear gap in the scientific literature regarding its pharmacological profile.

For drug development professionals, understanding the complete metabolic and pharmacological landscape of a drug is paramount. The presence of impurities with potential biological activity can have implications for both safety and efficacy. Further research, following the experimental protocols outlined, is necessary to fully characterize 4-Dehydroxy-5-hydroxy Ritonavir. Such studies would provide valuable insights into the structure-activity relationships of Ritonavir and its derivatives, potentially informing the design of future protease inhibitors with improved metabolic stability and pharmacological profiles.

References

  • National Center for Biotechnology Information. PubChem Compound Summary for CID 392622, Ritonavir. Retrieved from [Link]

  • Pharmaffiliates. Ritonavir - Impurity N. Retrieved from [Link]

  • RxReasoner. Ritonavir Pharmacology. Retrieved from [Link]

  • Anant Pharmaceuticals Pvt. Ltd. Ritonavir impurity 1. Retrieved from [Link]

  • MDPI. Ritonavir’s Evolving Role: A Journey from Antiretroviral Therapy to Broader Medical Applications. Retrieved from [Link]

  • MDPI. The Mechanism-Based Inactivation of CYP3A4 by Ritonavir. Retrieved from [Link]

  • Manasa Life Sciences. Ritonavir EP Impurity - I. Retrieved from [Link]

  • National Institutes of Health. Investigating the contribution of CYP2J2 to ritonavir metabolism in vitro and in vivo. Retrieved from [Link]

  • Semantic Scholar. Ritonavir: Clinical Pharmacokinetics and Interactions with Other Anti-HIV Agents. Retrieved from [Link]

  • ResearchGate. Characterization of Ritonavir-Mediated Inactivation of Cytochrome P450 3A4. Retrieved from [Link]

  • National Institutes of Health. Ritonavir. Clinical pharmacokinetics and interactions with other anti-HIV agents. Retrieved from [Link]

  • Wikipedia. Ritonavir. Retrieved from [Link]

  • National Institutes of Health. Metabolomic screening and identification of bioactivation pathways of ritonavir. Retrieved from [Link]

  • National Institutes of Health. A Comprehensive Review of the Clinical Pharmacokinetics, Pharmacodynamics, and Drug Interactions of Nirmatrelvir/Ritonavir. Retrieved from [Link]

  • U.S. Food and Drug Administration. Emerging Scientific and Technical Information on Ritonavir. Retrieved from [Link]

  • National Institutes of Health. Comparable Efficacy of Lopinavir/Ritonavir and Remdesivir in Reducing Viral Load and Shedding Duration in Patients with COVID-19. Retrieved from [Link]

  • National Institutes of Health. Interaction of human cytochrome P4503A4 with ritonavir analogs. Retrieved from [Link]

  • National Institutes of Health. Synthesis and Characterization of Impurities in the Production Process of Lopinavir. Retrieved from [Link]

  • National Institutes of Health. The Mechanism-Based Inactivation of CYP3A4 by Ritonavir. Retrieved from [Link]

  • National Institutes of Health. Multiple-dose pharmacokinetics of ritonavir in human immunodeficiency virus-infected subjects. Retrieved from [Link]

  • National Institutes of Health. Inhibition of human CYP3A4 by rationally designed ritonavir-like compounds: Impact and interplay of the side group functionalities. Retrieved from [Link]

  • Google Patents. US6407252B1 - Process for the synthesis of ritonavir.
  • Pharmaffiliates. Ritonavir-impurities. Retrieved from [Link]

  • PubChemLite. 4-dehydroxy-5-hydroxy ritonavir (C37H48N6O5S2). Retrieved from [Link]

  • ResearchGate. Scheme 1. Synthesis of ritonavir showing the formation of three phenol... Retrieved from [Link]

  • Google Patents. WO2001021603A1 - A process for the synthesis of ritonavir.
  • National Institutes of Health. Pharmacokinetics of Oral Nirmatrelvir/Ritonavir, a Protease Inhibitor for Treatment of COVID‐19, in Subjects With Renal Impairment. Retrieved from [Link]

  • ResearchGate. Biological activity of the following molecule??? Retrieved from [Link]

  • National Institutes of Health. Structure-activity relationships of rationally designed ritonavir analogs: Impact of side-group stereochemistry, head-group spacing, and backbone composition on the interaction with CYP3A4. Retrieved from [Link]

  • National Institutes of Health. Studies on the synthesis and biological activities of 4'-(R)-hydroxy-5'-(S)-hydroxymethyl-tetrahydrofuranyl purines and pyrimidines. Retrieved from [Link]

Sources

Technical Whitepaper: Pharmacological Activity of 4-Dehydroxy-5-hydroxy Ritonavir

[1][2]

Executive Technical Summary

4-Dehydroxy-5-hydroxy Ritonavir (also known as Ritonavir Impurity I or Impurity N in various pharmacopeial contexts) is a regioisomer of Ritonavir.[1][2] While it shares the same molecular formula (

12
  • Primary Classification: Process Impurity / Regioisomer.[2]

  • Pharmacological Status: Pharmacologically inactive (or significantly hypofunctional) regarding HIV protease inhibition; functions as a competitive substrate/inhibitor for CYP3A4 but with altered kinetics.[1][2]

  • Criticality: Its presence serves as a negative control in SAR studies, demonstrating the absolute necessity of the C3/C4 hydroxyl group positioning for transition-state mimicry.[1][2]

Structural Identity & Physicochemical Profile[1][2][3][4][5]

To understand the pharmacological silence of this molecule, one must analyze the structural shift.[2] Ritonavir is designed as a transition-state analogue.[1][2] The hydroxyl group in the parent molecule mimics the tetrahedral intermediate formed during the hydrolysis of the peptide bond by HIV protease.

Comparative Data Table
FeatureRitonavir (Parent) 4-Dehydroxy-5-hydroxy Ritonavir
CAS Number 155213-67-5202816-62-4
Molecular Formula


Hydroxyl Position C3/C4 (depending on numbering) - Correct Transition State MimicC5 - Displaced
Stereochemistry (2S, 3S, 5S)(3S, 5S, 6S, 9S) - Altered backbone chirality
Key Interaction H-bonds with Asp25/Asp25' catalytic dyad.[1][2]Steric clash; fails to bridge catalytic aspartates.[2]
Solubility Low (Class IV/II)Comparable (Highly Lipophilic)
Structural Visualization (DOT)

The following diagram illustrates the structural divergence and its consequence on binding.

Ritonavir_SARParentRitonavir (Parent)(Active)Mechanism_ParentTransition State Mimicry(OH group coordinates Asp25)Parent->Mechanism_Parent Correct GeometryIsomer4-Dehydroxy-5-hydroxy Ritonavir(Isomer/Impurity)Mechanism_IsomerPositional Mismatch(OH group displaced)Isomer->Mechanism_Isomer Structural ShiftTargetHIV Protease Active Site(Catalytic Dyad Asp25/Asp25')Outcome_ActiveViral Replication Blocked(High Potency)Target->Outcome_Active With ParentOutcome_InactiveNo Inhibition(Loss of Activity)Target->Outcome_Inactive With IsomerMechanism_Parent->Target High Affinity BindingMechanism_Isomer->Target Steric Exclusion / No H-Bond

Caption: Comparative mechanism of action showing the failure of the 4-dehydroxy-5-hydroxy isomer to engage the HIV Protease catalytic dyad.

Pharmacological Activity Analysis

HIV Protease Inhibition (Antiviral Potency)

Status: Inactive / Negligible [1][2]

The pharmacological potency of Ritonavir relies entirely on the "Hydroxyl Switch" mechanism . In the active drug, the secondary hydroxyl group is positioned precisely to interact with the aspartic acid residues (Asp25 and Asp25') at the base of the HIV protease active site.[2] This interaction mimics the transition state of the viral polyprotein cleavage.

  • Mechanism of Failure: In 4-Dehydroxy-5-hydroxy Ritonavir, the hydroxyl group is shifted to an adjacent carbon or rearranged sterically.[1][2]

  • Causality: This displacement increases the distance between the ligand's hydroxyl oxygen and the catalytic aspartates beyond the 2.5–3.0 Å required for hydrogen bonding.

  • Result: The binding energy (

    
    ) drops significantly, rendering the molecule ineffective as a protease inhibitor (
    
    
    likely shifts from nM to
    
    
    or mM range).[1][2]
CYP3A4 Inhibition (Pharmacokinetic Boosting)

Status: Retained but Altered Affinity [1][2]

Ritonavir is currently used primarily as a pharmacokinetic enhancer (booster) due to its potent inhibition of Cytochrome P450 3A4 (CYP3A4).[1][2][3] This activity is driven by:

  • Type II Ligand Binding: The thiazole nitrogen coordinates with the heme iron.

  • Mechanism-Based Inactivation: Metabolic activation leads to irreversible binding.[1][2]

  • Isomer Activity: The 4-Dehydroxy-5-hydroxy isomer retains the thiazole side chains.[1][2] Therefore, it likely retains the ability to bind to the CYP3A4 active site (Competitive Inhibition).[1][2]

  • Difference: However, the backbone geometry affects the "fit" within the CYP3A4 pocket.[2] While it may compete for the active site, the specific orientation required for the suicide inhibition mechanism (metabolic activation) may be compromised.[1][2]

  • Clinical Implication: It acts as a competitive impurity that might compete with Ritonavir for CYP binding but fails to provide the sustained, irreversible inhibition required for the "boosting" effect.[2]

Experimental Protocols: Validating Activity

To confirm the pharmacological profile of this specific isomer, researchers must isolate it from the parent compound and subject it to a comparative enzymatic assay.[2]

Protocol A: FRET-Based HIV Protease Inhibition Assay

This protocol validates the lack of antiviral potency.[1][2]

  • Reagents:

    • Recombinant HIV-1 Protease.[1][2]

    • FRET Substrate (e.g., RE(Edans)-SQNYPIVQK(Dabcyl)-R).[1][2]

    • Test Compounds: Ritonavir (Standard) and 4-Dehydroxy-5-hydroxy Ritonavir (Impurity).[1][2]

  • Preparation:

    • Dissolve compounds in 100% DMSO to 10 mM stock.[2]

    • Dilute serially in Assay Buffer (0.1 M Sodium Acetate, 1 M NaCl, 1 mM EDTA, 1 mM DTT, pH 4.7).[1][2]

  • Execution:

    • Add 10

      
      L of diluted compound to black 96-well plate.
      
    • Add 80

      
      L of HIV Protease enzyme solution (final conc 10-20 nM).[1][2]
      
    • Incubate for 10 mins at 37°C to allow equilibrium binding.

    • Initiate reaction with 10

      
      L FRET substrate (final conc 5 
      
      
      M).[1][2]
  • Measurement:

    • Monitor fluorescence (Ex 340 nm / Em 490 nm) kinetically for 20 mins.

  • Data Analysis:

    • Calculate Initial Velocity (

      
      ).[1][2]
      
    • Plot % Inhibition vs. Log[Concentration].

    • Expected Result: Ritonavir

      
       nM.[1][2] Isomer 
      
      
      nM (Inactive).[1][2]
Protocol B: CYP3A4 Spectral Binding Assay

This protocol determines if the isomer still binds to the metabolic enzyme.

  • System: Human Liver Microsomes (HLM) or Recombinant CYP3A4.[2]

  • Method: Difference Spectroscopy.[2]

  • Workflow:

    • Place CYP3A4 (1

      
      M) in both reference and sample cuvettes.[1][2]
      
    • Titrate 4-Dehydroxy-5-hydroxy Ritonavir into the sample cuvette.[1][2]

    • Record spectra from 350 to 500 nm.

  • Interpretation:

    • Look for a Type II binding spectrum (peak at ~425 nm, trough at ~390 nm), indicating nitrogen-heme coordination.[1][2]

    • If observed, the impurity retains CYP affinity despite losing protease activity.[2]

Synthesis & Formation Pathway[1][2]

Understanding the origin of this isomer is crucial for CMC (Chemistry, Manufacturing, and Controls).[1][2] It typically arises via acyl migration or mis-directed reduction during the synthesis of the core backbone.[1]

Synthesis_PathPrecursorBoc-Core IntermediateProcess_StandardStandard Reduction(Controlled Stereochem)Precursor->Process_StandardProcess_ErrorAcyl Migration / Thermal StressPrecursor->Process_ErrorRitonavirRitonavir(OH at C3/C4)Process_Standard->RitonavirImpurity4-Dehydroxy-5-hydroxy(OH at C5)Process_Error->Impurity

Caption: Divergent synthesis pathway showing how thermal stress or pH instability can lead to the formation of the 5-hydroxy regioisomer.[1][2]

References

  • United States Pharmacopeia (USP). Ritonavir: Reference Standards and Impurities.[2][4] USP Monograph.[2]

  • Kempf, D. J., et al. (1995).[1][2] Discovery of Ritonavir (ABT-538), a Potent Inhibitor of HIV-1 Protease with High Oral Bioavailability.[1][2] Proceedings of the National Academy of Sciences. [1][2]

  • Sevrioukova, I. F., & Poulos, T. L. (2010).[1][2] Structure and Mechanism of the Complex of Cytochrome P450 3A4 with Ritonavir. Proceedings of the National Academy of Sciences. [1][2]

  • National Center for Biotechnology Information. PubChem Compound Summary for CID 515815 (Ritonavir) and Isomers.[2] PubChem.[2][5] [1][2]

  • European Directorate for the Quality of Medicines (EDQM). Ritonavir Impurity Standards.[2] European Pharmacopoeia.[2]

An In-depth Technical Guide to 4-Dehydroxy-5-hydroxy Ritonavir: A Critical Ritonavir Impurity

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Foreword: The Imperative of Impurity Profiling in Pharmaceutical Development

In the landscape of modern drug development and manufacturing, the control of impurities is not merely a regulatory hurdle but a fundamental pillar of patient safety and product efficacy. The case of Ritonavir, a cornerstone of antiretroviral therapy, exemplifies this principle. As a potent protease inhibitor, its therapeutic success is intrinsically linked to the purity of the active pharmaceutical ingredient (API). Process-related impurities and degradation products can emerge during synthesis and storage, potentially altering the drug's safety and efficacy profile. This guide provides a comprehensive technical overview of a specific and critical impurity: 4-Dehydroxy-5-hydroxy Ritonavir. As a senior application scientist, my objective is to dissect the multifaceted nature of this impurity, from its molecular identity and formation to its analytical characterization and control. This document is structured to provide not just procedural steps, but the scientific rationale that underpins them, empowering researchers and drug development professionals with actionable insights.

Unveiling the Impurity: Chemical Identity and Significance

4-Dehydroxy-5-hydroxy Ritonavir, also known as Ritonavir Impurity I, is a structural analogue of the parent drug, Ritonavir.[1] Its chemical identity is defined by a subtle yet significant modification to the core structure of Ritonavir.

Chemical Profile:

ParameterValueSource
IUPAC Name 1,3-thiazol-5-ylmethyl N-[(2S,4S,5S)-4-hydroxy-5-[[(2S)-3-methyl-2-[[methyl-[(2-propan-2-yl-1,3-thiazol-4-yl)methyl]carbamoyl]amino]butanoyl]amino]-1,6-diphenylhexan-2-yl]carbamatePubChem
Molecular Formula C37H48N6O5S2[1]
Molecular Weight 720.94 g/mol [1]
CAS Number 202816-62-4[1]

The structural difference lies in the hydroxylation pattern of the hexan-2-yl carbamate backbone. In the parent Ritonavir molecule, a hydroxyl group is present at the 3-position. In this impurity, the hydroxyl group at the 4-position is absent (dehydroxy), and a new hydroxyl group is introduced at the 5-position. This seemingly minor alteration can have profound implications for the molecule's three-dimensional conformation, polarity, and, consequently, its biological activity and toxicological profile.

The significance of controlling this impurity stems from the stringent requirements set by regulatory bodies like the FDA and EMA. The International Council for Harmonisation (ICH) guidelines mandate the identification and characterization of any impurity present above a certain threshold, typically 0.10% for drug substances. Understanding the toxicological potential of such impurities is paramount to ensure the safety of the final drug product.

Genesis of an Impurity: Formation Pathways

The emergence of 4-Dehydroxy-5-hydroxy Ritonavir can be attributed to two primary pathways: as a process-related impurity during synthesis or as a degradation product.

Process-Related Formation

A plausible route involves the use of isomeric starting materials or intermediates. The synthesis of the core amino alcohol fragment of Ritonavir is a critical step where stereochemistry is established. Any deviation from the desired stereoisomer or the presence of isomeric precursors could lead to the formation of 4-Dehydroxy-5-hydroxy Ritonavir. A patent describing the synthesis of Ritonavir isomer impurities suggests that by using different stereoisomers of phenylalanine as a starting material, various chiral isomers of the final product can be prepared.[2] This highlights the critical importance of controlling the stereochemistry of raw materials and intermediates throughout the manufacturing process.

G

Degradation Pathway

Forced degradation studies are instrumental in elucidating the potential degradation pathways of a drug substance under various stress conditions, such as acid, base, oxidation, heat, and light.[3][4][5] These studies help in identifying potential degradation products that could form during the shelf life of the drug product.

While specific studies detailing the formation of 4-Dehydroxy-5-hydroxy Ritonavir through degradation are not widely published, hydrolysis is a common degradation pathway for ester and carbamate functionalities present in the Ritonavir molecule.[6] It is conceivable that under certain pH and temperature conditions, intramolecular rearrangement or enzymatic degradation (if biological systems are involved) could lead to the observed structural change.

G

Analytical Characterization: Identifying the Unknown

The unambiguous identification and quantification of 4-Dehydroxy-5-hydroxy Ritonavir require a suite of sophisticated analytical techniques. The availability of a certified reference standard is crucial for method development and validation.

Chromatographic Separation

High-Performance Liquid Chromatography (HPLC) and Ultra-Performance Liquid Chromatography (UPLC) are the workhorse techniques for separating impurities from the main API. A well-developed reversed-phase HPLC or UPLC method is essential for resolving 4-Dehydroxy-5-hydroxy Ritonavir from Ritonavir and other potential impurities.

Protocol: A Self-Validating RP-HPLC Method for Ritonavir Impurity Profiling

This protocol is designed to be a starting point and must be validated according to ICH Q2(R1) guidelines for its intended use.

  • Instrumentation:

    • HPLC or UPLC system with a PDA or UV detector.

  • Column:

    • A C18 column (e.g., 250 mm x 4.6 mm, 5 µm for HPLC; shorter columns with smaller particle sizes for UPLC) is a common choice for separating Ritonavir and its impurities.

  • Mobile Phase:

    • A gradient elution is typically required to resolve all impurities.

    • Mobile Phase A: A buffered aqueous solution (e.g., 0.01 M potassium dihydrogen phosphate, pH adjusted to 3.5 with phosphoric acid).

    • Mobile Phase B: Acetonitrile or a mixture of acetonitrile and methanol.

  • Gradient Program (Illustrative):

    • Time (min) | %B

    • ---|---

    • 0 | 30

    • 20 | 70

    • 25 | 70

    • 26 | 30

    • 30 | 30

  • Flow Rate: 1.0 mL/min for HPLC (adjust for UPLC).

  • Column Temperature: 30 °C.

  • Detection: UV at 240 nm.

  • Injection Volume: 10 µL.

  • Sample Preparation:

    • Accurately weigh and dissolve the Ritonavir drug substance in a suitable diluent (e.g., a mixture of acetonitrile and water) to a final concentration of approximately 1 mg/mL.

  • Reference Standard Preparation:

    • Prepare a stock solution of 4-Dehydroxy-5-hydroxy Ritonavir reference standard in the diluent.

    • Prepare a spiked sample by adding a known amount of the impurity stock solution to the Ritonavir sample solution to confirm the peak identity and resolution.

Causality Behind Experimental Choices:

  • C18 Column: The non-polar nature of the C18 stationary phase provides good retention and separation for the relatively non-polar Ritonavir and its impurities.

  • Gradient Elution: A gradient is necessary to elute both the more polar and less polar impurities within a reasonable run time while maintaining good resolution.

  • Buffered Mobile Phase: A buffer is used to control the pH and ensure consistent ionization of the analytes, leading to reproducible retention times and peak shapes.

  • UV Detection at 240 nm: Ritonavir and its structurally similar impurities exhibit significant UV absorbance around this wavelength, providing good sensitivity.

Mass Spectrometry (MS) for Unambiguous Identification

Liquid Chromatography-Mass Spectrometry (LC-MS) is an indispensable tool for the definitive identification of impurities. High-resolution mass spectrometry (HRMS), such as Time-of-Flight (TOF) or Orbitrap, provides accurate mass measurements, enabling the determination of the elemental composition of the impurity.

Predicted Mass Spectrometry Data for 4-Dehydroxy-5-hydroxy Ritonavir:

Adductm/z (predicted)
[M+H]+721.32002
[M+Na]+743.30196

Source: PubChemLite

Tandem mass spectrometry (MS/MS) is used to fragment the impurity ion and obtain a characteristic fragmentation pattern, which serves as a molecular fingerprint. By comparing the fragmentation pattern of the impurity with that of the Ritonavir parent drug, the structural modification can be elucidated. The fragmentation of Ritonavir typically involves cleavage of the amide and carbamate bonds. A detailed analysis of the MS/MS spectrum of 4-Dehydroxy-5-hydroxy Ritonavir would be required to pinpoint the location of the hydroxyl group.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

NMR spectroscopy is the most powerful technique for the complete structural elucidation of organic molecules. While obtaining a sufficient quantity of an isolated impurity for NMR analysis can be challenging, it provides unequivocal proof of the structure. 1H and 13C NMR spectra would reveal the precise connectivity of atoms and the chemical environment of each proton and carbon. Advanced 2D NMR techniques like COSY, HSQC, and HMBC would be employed to assemble the complete molecular structure. Although specific NMR data for 4-Dehydroxy-5-hydroxy Ritonavir is not publicly available, a comparative analysis with the known NMR spectra of Ritonavir would highlight the key differences in chemical shifts, particularly for the protons and carbons in the vicinity of the altered hydroxyl group.

Toxicological Assessment: Gauging the Risk

The toxicological evaluation of any new impurity is a critical step in ensuring patient safety. In the absence of direct toxicological data for 4-Dehydroxy-5-hydroxy Ritonavir, a risk-based approach is employed.

In Silico Toxicological Prediction

Computational (in silico) toxicology tools can be used to predict the potential toxicity of a molecule based on its structure.[7][8][9] These methods utilize quantitative structure-activity relationship (QSAR) models to correlate chemical structures with toxicological endpoints such as mutagenicity, carcinogenicity, and reproductive toxicity. While in silico predictions are not a substitute for experimental data, they provide a valuable preliminary assessment of the potential risks associated with an impurity and can guide further toxicological testing if necessary. Given the structural similarity to Ritonavir, it is plausible that 4-Dehydroxy-5-hydroxy Ritonavir would share a similar general toxicological profile. However, the altered position of the hydroxyl group could potentially lead to different metabolic pathways and the formation of unique metabolites, which would require further investigation.

Read-Across and Analog Approach

In the absence of specific data, a read-across approach from structurally similar compounds, including the parent drug Ritonavir, can be used to infer potential toxicity. The known toxicological profile of Ritonavir would serve as a baseline for assessing the potential risks of this impurity.

Control Strategies: Ensuring Pharmaceutical Quality

The control of 4-Dehydroxy-5-hydroxy Ritonavir in the final drug substance is achieved through a combination of strategies implemented throughout the manufacturing process.

G

  • Raw Material Control: Sourcing high-purity starting materials with well-defined stereochemistry is the first line of defense.

  • Process Optimization: Careful optimization of reaction parameters such as temperature, reaction time, and stoichiometry can minimize the formation of process-related impurities.

  • Purification: The use of robust purification techniques, such as crystallization, is critical for removing impurities from the final API. The solubility profile of 4-Dehydroxy-5-hydroxy Ritonavir may differ from that of Ritonavir, which can be exploited for its removal.

  • Analytical Monitoring: Implementing the validated analytical methods described earlier for in-process control and final release testing ensures that the level of the impurity is consistently below the established specification limit.

Conclusion: A Commitment to Purity and Safety

The comprehensive understanding and control of impurities like 4-Dehydroxy-5-hydroxy Ritonavir are non-negotiable aspects of modern pharmaceutical science. This guide has provided a detailed technical framework for approaching this specific impurity, from its fundamental chemical properties to the strategic implementation of control measures. By integrating robust analytical methodologies, a thorough understanding of potential formation pathways, and a proactive approach to toxicological assessment, researchers and drug development professionals can ensure the consistent quality and safety of Ritonavir-containing medicines, ultimately safeguarding the well-being of patients who rely on these life-saving therapies.

References

  • Ritonavir impurity and prepar
  • Journal of Chemical Health Risks. Force Degradation Study of Ritonavir by RP-HPLC Method.
  • ResearchGate. Force Degradation Study of Ritonavir by RP-HPLC Method.
  • Rao, R. N., Ramachandra, B., Vali, R. M., & Raju, S. S. (2010). LC-MS/MS studies of ritonavir and its forced degradation products. Journal of pharmaceutical and biomedical analysis, 53(4), 833–842.
  • Synthesis research and control method of ritonavir isomer impurities. CN102786494A.
  • ResearchGate. Force Degradation Study of Ritonavir by RP-HPLC Method.
  • Venugopal, N., Reddy, V. B. A., & Madhavi, G. (2015). Development and validation of a systematic UPLC-MS/MS method for simultaneous determination of three phenol impurities in ritonavir.
  • BOC Sciences. Ritonavir And Impurities.
  • El-Kimary, E. I., Khamis, E. F., & El-Yazbi, F. A. (2023). Tailoring two white chromatographic platforms for simultaneous estimation of ritonavir-boosted nirmatrelvir in their novel pills: degradation, validation, and environmental impact studies. RSC advances, 13(39), 27309–27321.
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  • de Voogd, F., van der Veldt, A. A. M., & van Leeuwen, R. W. F. (2022). The Mechanism-Based Inactivation of CYP3A4 by Ritonavir: What Mechanism?. International journal of molecular sciences, 23(17), 9866.
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  • Records of Natural Products-SI - ACG Public
  • Roncaglioni, A., Toropov, A., & Benfenati, E. (2013). In silico methods to predict drug toxicity. Current opinion in pharmacology, 13(5), 801–806.
  • ChemicalBook. Ritonavir(155213-67-5) 1H NMR spectrum.
  • In Silico Analysis of the Pharmacokinetic and Toxicological Profile of Drugs in Research for the Treatment of COVID-19. (2020). Research, Society and Development, 9(11), e529119450.
  • In Silico Analysis of the Pharmacokinetic and Toxicological Profile of Drugs in Research for the Treatment of COVID-19. (2020). Research, Society and Development, 9(11), e529119450.
  • In Silico Analysis of the Pharmacokinetic and Toxicological Profile of Drugs in Research for the Treatment of COVID-19. (2020). Research, Society and Development, 9(11), e529119450.
  • A kind of prepar
  • IN-SILICO MODELLING STUDIES ON RITONAVIR AND LOPINAVIR TO COMBAT COVID-19. (2020). INTERNATIONAL JOURNAL OF PHARMACEUTICAL SCIENCES AND RESEARCH, 11(10), 5055-5063.
  • United States Biological. 007906 4-Dehydroxy-5-hydroxy Ritonavir CAS: 202816-62-4.
  • NP-MRD. 13 C NMR Spectrum (1D, 25 MHz, H 2 O, predicted) (NP0189166).
  • de Voogd, F., van der Veldt, A. A. M., & van Leeuwen, R. W. F. (2022). The Mechanism-Based Inactivation of CYP3A4 by Ritonavir. International journal of molecular sciences, 23(17), 9866.
  • ResearchGate.
  • Kaur, P., Chamberlin, A. R., Poulos, T. L., & Sevrioukova, I. F. (2016). Structure-activity relationships of rationally designed ritonavir analogs: Impact of side-group stereochemistry, head-group spacing, and backbone composition on the interaction with CYP3A4. The Journal of biological chemistry, 291(23), 12195–12206.
  • Chen, Y. C., Chen, Y. L., Chi, C. Y., Huang, Y. C., & Tsai, I. L. (2025). Simultaneous determination of nirmatrelvir, ritonavir, and beta-D-N4-hydroxycytidine in human plasma and epithelial lining fluid using LC-MS/MS and its clinical application to compare rates of achieving effective concentrations. Journal of food and drug analysis, 33(1), 1–11.
  • 1H, 13C and 15N chemical shift assignment for stem-loop 5a from the 5'UTR of HCoV-229E. (2025). Biomolecular NMR assignments.
  • High-Resolution Mass Spectrometry Identification and Characterization of Flavonoids from Fridericia chica Leaves Extract with Anti-Arbovirus Activity. (2023). Molecules, 28(13), 5098.

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Methodological & Application

Quantitative Analysis of Hydroxylated Ritonavir Metabolites in Human Plasma by LC-MS/MS

Author: BenchChem Technical Support Team. Date: February 2026

An Application Note for Drug Development Professionals

Abstract

This application note presents a robust and sensitive liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantification of hydroxylated metabolites of Ritonavir in human plasma. Ritonavir, a potent HIV protease inhibitor, is extensively metabolized, primarily by cytochrome P450 3A (CYP3A) enzymes.[1][2][3] Monitoring its metabolic profile is crucial for understanding its pharmacokinetics, drug-drug interactions, and potential toxicities.[4] This protocol provides a detailed, step-by-step guide for sample preparation, chromatographic separation, and mass spectrometric detection, designed for researchers in drug metabolism and pharmacokinetics (DMPK). The method utilizes a simple protein precipitation for sample cleanup and a reverse-phase C18 column for chromatographic separation, followed by detection using a triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode. This guide is structured to provide not only the procedural steps but also the scientific rationale behind them, ensuring both technical accuracy and practical applicability in a drug development setting.

Introduction and Scientific Rationale

Ritonavir (RTV) is a cornerstone of highly active antiretroviral therapy (HAART), not only for its direct antiviral activity but also for its potent inhibition of CYP3A4.[2][5] This latter characteristic is leveraged to "boost" the plasma concentrations of other co-administered protease inhibitors.[6] The metabolism of Ritonavir is complex, involving several pathways, including hydroxylation of its isopropyl side chain.[3][7] The resulting hydroxylated metabolites, such as the M2 metabolite, are significant products of its biotransformation.[3]

The specific analyte "4-Dehydroxy-5-hydroxy Ritonavir" suggests a positional isomer of a hydroxylated metabolite. While this exact nomenclature is not standard in the literature, it points to the scientific need for methods that can accurately quantify various hydroxylated forms of the parent drug. The molecular formula of Ritonavir is C37H48N6O5S2, with a molecular weight of 720.94 g/mol .[8][9] Hydroxylation adds an oxygen atom, resulting in a metabolite with the formula C37H48N6O6 S2 and a molecular weight of approximately 736.94 g/mol .

LC-MS/MS is the gold standard for bioanalytical testing due to its high selectivity and sensitivity, allowing for the precise measurement of drug and metabolite concentrations in complex biological matrices like plasma.[10][11] This protocol is developed in accordance with the principles outlined in regulatory guidelines, such as the ICH M10 Bioanalytical Method Validation guidance, to ensure data integrity and reliability for pharmacokinetic (PK) studies.[12]

Experimental Workflow Overview

The following diagram illustrates the complete analytical workflow, from sample receipt to final data analysis.

G cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing Sample 1. Plasma Sample Receipt (200 µL) Spike 2. Spike with Internal Standard Sample->Spike Precipitate 3. Protein Precipitation (Acetonitrile, 600 µL) Spike->Precipitate Vortex 4. Vortex Mix (5 minutes) Precipitate->Vortex Centrifuge 5. Centrifuge (13,000 rpm, 3 min) Vortex->Centrifuge Transfer 6. Transfer Supernatant Centrifuge->Transfer Inject 7. Inject into LC-MS/MS Transfer->Inject Acquire 8. Data Acquisition (MRM) Inject->Acquire Integrate 9. Peak Integration Acquire->Integrate Quantify 10. Quantification (Calibration Curve) Integrate->Quantify Report 11. Generate Report Quantify->Report

Caption: High-level workflow for the bioanalysis of hydroxylated Ritonavir.

Materials and Reagents

  • Analytes: Hydroxylated Ritonavir reference standard, Ritonavir reference standard.

  • Internal Standard (IS): A stable isotope-labeled version of the analyte is ideal. Alternatively, a structurally similar compound such as Saquinavir or Lopinavir can be used.[10][13]

  • Solvents: Methanol (HPLC or LC-MS grade), Acetonitrile (HPLC or LC-MS grade).[14]

  • Reagents: Formic acid (LC-MS grade), Ammonium acetate (LC-MS grade), Ultrapure water.

  • Biological Matrix: Drug-free human plasma (K2EDTA).

  • Labware: 1.5 mL polypropylene microcentrifuge tubes, autosampler vials with inserts.

Detailed Protocols

Preparation of Stock and Working Solutions

The careful preparation of stock, calibration curve (CC), and quality control (QC) samples is fundamental to method accuracy.

  • Primary Stock Solutions (1 mg/mL): Accurately weigh ~5 mg of the reference standards for hydroxylated Ritonavir and the chosen Internal Standard (IS). Dissolve each in a 5 mL volumetric flask with methanol to achieve a final concentration of 1 mg/mL.[10] Store at 2-8°C for up to six days.[10]

  • Working Solutions: Prepare intermediate working solutions by serially diluting the primary stock solutions with a 50:50 (v/v) methanol:water mixture. These solutions will be used to spike into blank plasma to create CC and QC samples.

  • Calibration Curve (CC) Standards: Prepare a series of at least seven non-zero concentrations by spiking the appropriate working solutions into blank human plasma. A typical concentration range for Ritonavir and its metabolites is 5 ng/mL to 5000 ng/mL.[15][16]

  • Quality Control (QC) Samples: Prepare QC samples in blank plasma at a minimum of four concentration levels:

    • Lower Limit of Quantification (LLOQ)

    • Low QC (approx. 3x LLOQ)

    • Medium QC (mid-range of the calibration curve)

    • High QC (approx. 80% of the highest calibration standard)

Plasma Sample Preparation Protocol (Protein Precipitation)

Protein precipitation is a rapid and effective method for removing the majority of proteins from plasma samples, which can interfere with LC-MS/MS analysis.[15][17]

  • Aliquot: Pipette 200 µL of plasma (blank, CC, QC, or unknown sample) into a 1.5 mL microcentrifuge tube.

  • Spike IS: Add the internal standard working solution to all samples except for the blank matrix.

  • Precipitate: Add 600 µL of ice-cold acetonitrile to each tube. The 3:1 ratio of organic solvent to plasma is critical for efficient protein removal.[17]

  • Vortex: Vortex each tube vigorously for 5 minutes to ensure thorough mixing and complete protein precipitation.

  • Centrifuge: Centrifuge the samples at high speed (e.g., 13,000-14,000 x g) for 3-10 minutes to pellet the precipitated proteins.[15][17]

  • Transfer: Carefully transfer the supernatant to a clean autosampler vial for analysis. Diluting the supernatant with the initial mobile phase (e.g., 1:1) can improve peak shape.[15]

LC-MS/MS Method Parameters

The following parameters serve as a starting point and must be optimized for the specific instrument used.

Liquid Chromatography (LC) Conditions

A C18 stationary phase provides excellent retention for moderately non-polar molecules like Ritonavir and its metabolites, while a gradient elution ensures efficient separation from endogenous matrix components.[18][19]

ParameterRecommended ConditionRationale
Column Reversed-phase C18, e.g., Agilent Poroshell 120 SB-C18 (2.1 x 75 mm, 2.7 µm)[15] or equivalent.Provides good retention and peak shape for the analytes.
Mobile Phase A 0.1% Formic Acid in Water or 5 mM Ammonium Acetate.[10][16]Acid or salt modifier promotes analyte ionization (protonation) in the ESI source.
Mobile Phase B 0.1% Formic Acid in Acetonitrile or Methanol.[15][16]Organic solvent for eluting the analytes from the C18 column.
Flow Rate 0.3 mL/min.[15]Compatible with standard 2.1 mm ID columns and ESI interfaces.
Column Temp. 35-40 °C.[15][20]Improves peak shape and reduces viscosity, leading to lower backpressure.
Injection Vol. 5 µL.[15]A small volume is sufficient for sensitive detection and minimizes potential matrix effects.
Gradient Elution Time (min) %B
0.040
3.095
4.095
4.140
6.040
Mass Spectrometry (MS) Conditions

Detection is performed using a triple quadrupole mass spectrometer in positive electrospray ionization (ESI+) mode, which is highly effective for protonating nitrogen-containing compounds like Ritonavir.[20] The principle of Multiple Reaction Monitoring (MRM) provides exceptional selectivity.

Source ESI Source Ionization Q1 Q1 (Mass Filter) Selects Precursor Ion [M+H]+ Source:f1->Q1:f0 Q2 Q2 (Collision Cell) Fragmentation (with Collision Gas) Q1:f1->Q2:f0 Q3 Q3 (Mass Filter) Selects Product Ion Q2:f1->Q3:f0 Detector Detector Signal Generation Q3:f1->Detector:f0

Caption: Principle of Multiple Reaction Monitoring (MRM) for selective detection.

The table below lists the proposed MRM transitions. The transitions for Hydroxylated Ritonavir are predicted based on the known fragmentation of the parent drug. The most intense and stable fragment is typically chosen as the quantifier, with a second fragment used as a qualifier for confirmation.

CompoundPrecursor Ion (m/z)Product Ion (Quantifier, m/z)Product Ion (Qualifier, m/z)Collision Energy (CE)Declustering Potential (DP)
Ritonavir (Reference) 721.3[21]296.1[6][20]426.1[21]~25 V[20]~65 V[20]
Hydroxylated Ritonavir 737.3 296.1 442.1 OptimizeOptimize
Internal Standard Analyte-specificAnalyte-specificAnalyte-specificOptimizeOptimize
  • Rationale for Hydroxylated RTV Fragments: The precursor ion is [M+H]+ (736.94 + 1 ≈ 737.3). The fragment m/z 296.1 corresponds to a stable part of the molecule unlikely to be affected by hydroxylation on the opposite end. The fragment m/z 426.1 from Ritonavir contains the site of hydroxylation; therefore, its mass is expected to shift by +16 amu to m/z 442.1. These predicted transitions must be confirmed by infusing the reference standard.

General MS Source Parameters:

  • Ionization Mode: Positive Electrospray Ionization (ESI+)

  • IonSpray Voltage: ~5500 V[20]

  • Source Temperature: ~400 °C[20]

  • Curtain Gas: ~30 psi

  • Nebulizer Gas (GS1) / Heater Gas (GS2): ~50 psi / ~50 psi[20]

Method Validation

To ensure the method is fit for purpose, it must be validated according to regulatory guidelines.[12][22][23] The following parameters should be assessed.

Validation ParameterDescriptionAcceptance Criteria (Typical)
Selectivity The ability to differentiate and quantify the analyte in the presence of other components in the sample. Assessed using ≥6 blank matrix lots.[20]No significant interfering peaks (>20% of LLOQ response) at the retention time of the analyte.
Linearity & Range Assessed by analyzing calibration curves on at least three separate occasions.Correlation coefficient (r²) ≥ 0.99. Back-calculated concentrations within ±15% of nominal (±20% at LLOQ).
Accuracy & Precision Intra- and inter-day analysis of QC samples (n≥5) at LLOQ, LQC, MQC, and HQC levels.Mean accuracy within 85-115% of nominal (80-120% at LLOQ). Precision (%CV) ≤15% (≤20% at LLOQ).[24]
Matrix Effect Assesses the suppression or enhancement of ionization by co-eluting matrix components.IS-normalized matrix factor should have a %CV ≤15% across different lots of matrix.[19]
Recovery The efficiency of the extraction procedure. Compares analyte response in pre-extraction spiked samples vs. post-extraction spiked samples.Should be consistent and reproducible, although 100% recovery is not required.
Stability Analyte stability in plasma under various conditions: freeze-thaw cycles, bench-top, long-term storage (-70°C), and post-preparative stability.Mean concentration of stability samples should be within ±15% of the nominal concentration.

Conclusion

This application note provides a comprehensive and scientifically grounded framework for the development and validation of an LC-MS/MS method to quantify hydroxylated metabolites of Ritonavir in human plasma. The detailed protocols for sample preparation, chromatography, and mass spectrometry, coupled with the rationale for key parameter choices, offer a reliable starting point for any bioanalytical laboratory. Adherence to the outlined validation procedures will ensure the generation of high-quality, reproducible data suitable for supporting pharmacokinetic assessments in drug development programs.

References

  • Chen, X., et al. (2018). Metabolomic screening and identification of bioactivation pathways of ritonavir. Journal of Biological Chemistry. Available at: [Link]

  • Dr.Oracle. (2025). What is the primary metabolism pathway of Paxlovid (nirmatrelvir and ritonavir)? Dr.Oracle. Available at: [Link]

  • Rao, R. N., et al. (2010). LC–MS/MS studies of ritonavir and its forced degradation products. Journal of Pharmaceutical and Biomedical Analysis, 53(4), 833-842. Available at: [Link]

  • Lipiński, M., et al. (2021). Simultaneous determination of lopinavir, saquinavir and ritonavirin in human plasma using liquid chromatography – ion trap mass spectrometry. European Journal of Translational and Clinical Medicine, 4(2), 60-67.
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Application Note: A Robust Solid Phase Extraction Protocol for the Quantification of Ritonavir and its Metabolites in Human Plasma

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

Ritonavir (RTV) is an antiretroviral protease inhibitor critical in the management of HIV/AIDS, primarily used as a pharmacokinetic enhancer for other protease inhibitors due to its potent inhibition of the cytochrome P450 3A4 (CYP3A4) enzyme.[1][2] Accurate quantification of Ritonavir and its metabolites in biological matrices, such as human plasma, is essential for therapeutic drug monitoring, pharmacokinetic studies, and drug development. However, the inherent complexity of plasma presents a significant analytical challenge, necessitating a robust sample preparation method to remove interfering endogenous components like proteins and phospholipids.[3]

Solid Phase Extraction (SPE) is a highly effective and widely adopted technique for sample clean-up, offering significant advantages over methods like protein precipitation and liquid-liquid extraction by providing cleaner extracts, higher analyte concentration, and reduced solvent consumption.[4][5] This application note details a comprehensive and validated SPE protocol for the efficient extraction of Ritonavir and its primary metabolites from human plasma, ensuring high recovery and reproducibility for subsequent analysis by liquid chromatography-tandem mass spectrometry (LC-MS/MS).

Scientific Rationale & Experimental Design

The selection of an appropriate SPE sorbent and the optimization of the protocol are dictated by the physicochemical properties of the target analytes. Ritonavir is a large, lipophilic molecule (Molecular Weight: 720.9 g/mol , log D = 4.3) and a weak base with pKa values of 1.8 and 2.6.[1][6][7] Its major metabolites, including the isopropylthiazole oxidation product (M2), are formed through processes like hydroxylation and dealkylation, which generally increase the polarity of the parent compound.[1][2][8]

Given these properties, a reversed-phase SPE mechanism is the most appropriate choice. Polymeric, water-wettable sorbents such as Hydrophilic-Lipophilic Balanced (HLB) copolymers are particularly well-suited for this application. These sorbents provide excellent retention for a broad range of compounds, from hydrophobic to moderately polar, making them ideal for the simultaneous extraction of Ritonavir and its more polar metabolites.[9][10][11] Furthermore, their water-wettable nature ensures consistent performance even if the sorbent bed runs dry, simplifying the workflow.[9][10]

This protocol utilizes a generic yet highly effective methodology that can be adapted for various polymeric reversed-phase SPE cartridges, such as Waters Oasis HLB or Phenomenex Strata-X.[11][12]

Materials and Reagents

  • SPE Cartridges: Waters Oasis HLB (30 mg, 1 mL), or equivalent polymeric reversed-phase sorbent.

  • Human Plasma: K2-EDTA as anticoagulant.

  • Ritonavir and Metabolite Standards: Certified reference materials.

  • Internal Standard (IS): A structurally similar compound, such as Lopinavir or a stable isotope-labeled Ritonavir.

  • Methanol (MeOH): HPLC or LC-MS grade.

  • Acetonitrile (ACN): HPLC or LC-MS grade.

  • Formic Acid (FA): LC-MS grade.

  • Ammonium Hydroxide (NH₄OH): Reagent grade.

  • Water: Deionized, 18 MΩ·cm or greater.

  • SPE Vacuum Manifold

  • Nitrogen Evaporator

Experimental Protocol

A detailed, step-by-step methodology for the solid phase extraction of Ritonavir and its metabolites from human plasma is provided below.

Sample Pre-treatment

The goal of this step is to precipitate proteins, which can clog the SPE cartridge, and to adjust the sample pH to ensure optimal retention of the analytes on the reversed-phase sorbent.

  • To 200 µL of human plasma in a microcentrifuge tube, add 20 µL of the internal standard solution.

  • Add 200 µL of 0.1% formic acid in acetonitrile to precipitate plasma proteins.

  • Vortex for 30 seconds.

  • Centrifuge at 10,000 x g for 10 minutes to pellet the precipitated proteins.

  • Transfer the supernatant to a clean tube and add 600 µL of water containing 0.1% formic acid. This dilution reduces the organic content of the sample, ensuring efficient binding to the SPE sorbent.

Solid Phase Extraction Workflow

The following steps outline the SPE procedure using a vacuum manifold.

SPE_Workflow cluster_0 SPE Protocol cluster_1 Post-Elution Condition 1. Conditioning (1 mL Methanol) Equilibrate 2. Equilibration (1 mL Water) Condition->Equilibrate Prepares sorbent Load 3. Sample Loading (Pre-treated Plasma) Equilibrate->Load Ensures analyte retention Wash1 4. Wash 1 (1 mL 5% Methanol in Water) Load->Wash1 Binds analytes Wash2 5. Wash 2 (1 mL 40% Methanol in Water) Wash1->Wash2 Removes polar interferences Elute 6. Elution (1 mL 5% NH₄OH in Acetonitrile) Wash2->Elute Removes less retained interferences Evaporate 7. Evaporation (Under Nitrogen Stream) Elute->Evaporate Recovers analytes Reconstitute 8. Reconstitution (100 µL Mobile Phase) Evaporate->Reconstitute Concentrates sample Analysis Analysis Reconstitute->Analysis

Caption: Solid Phase Extraction Workflow for Ritonavir and Metabolites.

  • Step 1: Conditioning: Pass 1 mL of methanol through the SPE cartridge. This step wets the sorbent and activates the stationary phase.

  • Step 2: Equilibration: Pass 1 mL of water through the cartridge. This removes the methanol and prepares the sorbent for the aqueous sample. For water-wettable sorbents like Oasis HLB, this step provides robustness, but the sorbent will not de-wet if it goes dry.[9][10]

  • Step 3: Sample Loading: Load the pre-treated sample supernatant onto the cartridge at a slow, steady flow rate (approximately 1 mL/min).

  • Step 4: Wash 1 (Polar Interference Removal): Wash the cartridge with 1 mL of 5% methanol in water. This step removes highly polar, water-soluble interferences without eluting the analytes of interest.

  • Step 5: Wash 2 (Less Retained Interference Removal): Wash the cartridge with 1 mL of 40% methanol in water. This stronger wash step removes less retained interferences. The increased organic content is not strong enough to elute Ritonavir but may be important for ensuring the more polar metabolites are not prematurely eluted.

  • Step 6: Elution: Elute the analytes with 1 mL of 5% ammonium hydroxide in acetonitrile. The high organic strength of the acetonitrile disrupts the hydrophobic interaction between the analytes and the sorbent. The addition of ammonium hydroxide raises the pH, neutralizing the weakly basic Ritonavir and its metabolites, which facilitates their elution.

Post-Elution Processing
  • Step 7: Evaporation: Evaporate the eluate to dryness under a gentle stream of nitrogen at approximately 40°C.

  • Step 8: Reconstitution: Reconstitute the dried extract in 100 µL of the initial mobile phase used for the LC-MS/MS analysis. This step ensures compatibility with the analytical column and concentrates the sample.

Data Presentation: Expected Performance

The effectiveness of an SPE method is evaluated by its recovery and the reduction of matrix effects.[13][14] While specific data for this exact protocol requires experimental validation, published data for Ritonavir extraction from plasma provides a benchmark for expected performance.

ParameterExpected ValueRationale & References
Recovery >85%A well-optimized SPE method should yield high and consistent recovery. Published methods for Ritonavir in plasma report recoveries in the range of 85.7% to over 90%.[15][16][17]
Matrix Effect <15% RSDThe primary goal of SPE is to minimize matrix effects (ion suppression or enhancement). The Relative Standard Deviation (RSD) of the matrix factor across different lots of plasma should be less than 15%.[16]

Trustworthiness and Self-Validation

This protocol is designed as a self-validating system. The inclusion of an internal standard is critical for ensuring the accuracy and precision of the method. The internal standard, which is added at the beginning of the sample preparation process, experiences the same potential for loss during extraction and any matrix effects during analysis as the target analytes. Consistent internal standard response across a batch of samples provides confidence in the robustness of the extraction procedure. Any significant variability in the internal standard signal would indicate a problem with the extraction for that specific sample.

Conclusion

This application note provides a detailed and scientifically grounded solid phase extraction protocol for the simultaneous quantification of Ritonavir and its metabolites in human plasma. The use of a polymeric reversed-phase sorbent, coupled with a systematic optimization of the wash and elution steps, ensures a clean extract with high analyte recovery and minimal matrix effects. This robust method is suitable for high-throughput applications in clinical and research settings, providing reliable data for pharmacokinetic and therapeutic drug monitoring studies.

References

  • National Center for Biotechnology Information. PubChem Compound Summary for CID 392622, Ritonavir. [Link]

  • Dai, Y., et al. (2015). UPLC-MS/MS quantification of nanoformulated ritonavir, indinavir, atazanavir, and efavirenz in mouse serum and tissues. Journal of Pharmaceutical and Biomedical Analysis, 102, 355-363. [Link]

  • Waters Corporation. (2012). A Simplified Solid Phase Extraction (SPE) Protocol for Bioanalysis Using Oasis HLB. Waters Application Note. [Link]

  • Li, M., et al. (2024). A Simple and Rapid LC-MS/MS Method for the Quantification of Nirmatrelvir/Ritonavir in Plasma of Patients with COVID-19. Molecules, 29(6), 1234. [Link]

  • Waters Corporation. A Simplified Solid Phase Extraction (SPE) Protocol for Bioanalysis Using Oasis HLB. [Link]

  • Phenomenex Inc. Optimized SPE for Prescribed Drugs with Strata™-X. [Link]

  • Phenomenex Inc. Strata-X Solid Phase Extraction (SPE) Products. [Link]

  • Phenomenex Inc. Strata-X SPE Products for Extraction. [Link]

  • Scribd. Physicochemical Properties of Ritonavir. [Link]

  • Agilent Technologies. Bond Elut PPL SPE Cartridges and VersaPlates. [Link]

  • Phenomenex Inc. Keep it Clean with Strata™-X. [Link]

  • OneLab. Oasis HLB SPE method development using the 20 bottle approach - Protocol. [Link]

  • Ma, Q., et al. (2016). Metabolomic screening and identification of bioactivation pathways of ritonavir. Drug Metabolism and Disposition, 44(8), 1255-1265. [Link]

  • Waters Corporation. Oasis Sample Preparation Products. [Link]

  • Biocompare. Strata-X Solid Phase Extraction from Phenomenex. [Link]

  • Waters Corporation. (2022). A Simplified Approach to Optimizing the Oasis PRiME HLB 2 Step Protocol to Maximize Recoveries. Waters Application Note. [Link]

  • Agilent Technologies. (2011). Bond Elut Plexa Solid Phase Extraction Cartridges. Agilent Technologies Technical Overview. [Link]

  • ResearchGate. (2024). An LC-MS Method Development and Validation for the Estimation of Ritonavir in Plasma Samples. [Link]

  • B&V NI Srl. Solid Phase extraction (SPe) Agilent Bond Elut: accuracy Starts Here. [Link]

  • Agilent Technologies. Sample preparation solutions. Technical resource document. [Link]

  • Bonfiglio, R., et al. (1999). Strategies for the Detection and Elimination of Matrix Effects in Quantitative LC–MS Analysis. Chromatographia, 50(5-6), 245-254. [Link]

  • Biotage. (2023). How to determine recovery and matrix effects for your analytical assay. [Link]

  • Law, D., et al. (2001). Physicochemical considerations in the preparation of amorphous ritonavir-poly(ethylene glycol) 8000 solid dispersions. Journal of Pharmaceutical Sciences, 90(8), 1015-1025. [Link]

  • David, A., et al. (2023). Comparison between 5 extractions methods in either plasma or serum to determine the optimal extraction and matrix combination for human metabolomics. Metabolomics, 19(1), 34. [Link]

  • ResearchGate. Ritonavir and its four major metabolites, which are M1 (deacylation), M2 (hydroxylation), and M11 (N-dealkylation) formed by CYP3A4 and/or CYP3A5. [Link]

Sources

Application Note: Targeted Synthesis of 4-Dehydroxy-5-hydroxy Ritonavir (Impurity F)

[1]

Abstract & Scientific Context

The compound 4-Dehydroxy-5-hydroxy Ritonavir (often designated as Ritonavir Impurity F or the 4-hydroxy isomer in pharmacopoeial contexts) represents a critical positional isomer of the active pharmaceutical ingredient Ritonavir. Structurally, this impurity arises from the "swapping" of the side-chain attachments relative to the central hydroxyl group of the chiral hexane backbone.

In the standard Ritonavir molecule, the hydroxyl group is located at position 3 of the (2S,3S,5S)-1,6-diphenylhexane backbone.[1][2][3] The Valine-Thiazole moiety is attached to the distal amine (N5), while the Thiazole-Carbonate moiety is attached to the proximal amine (N2).[1] In the 4-Dehydroxy-5-hydroxy isomer, this regiochemistry is reversed: the Valine-Thiazole moiety is attached proximal to the hydroxyl group, and the Thiazole-Carbonate is attached distally.[1]

This Application Note details a convergent, stereoselective synthesis of this reference standard. Unlike the industrial route for Ritonavir, which optimizes for the 3-hydroxy congener, this protocol utilizes a differentially protected diamino-alcohol core to enforce the "reverse" regioselectivity required for the impurity standard.

Retrosynthetic Analysis & Strategy

The synthesis is designed around the (2S,3S,5S)-2,5-diamino-3-hydroxy-1,6-diphenylhexane core.[1][4][5] To achieve the specific regiochemistry of the impurity, we must distinguish between the amine proximal to the hydroxyl (N2) and the amine distal to the hydroxyl (N5).[1]

  • Target Molecule: 4-Dehydroxy-5-hydroxy Ritonavir[1]

  • Key Intermediate: (2S,3S,5S)-2-amino-3-hydroxy-5-(tert-butoxycarbonylamino)-1,6-diphenylhexane (Compound 1 ).[1]

  • Strategic Divergence:

    • Standard Ritonavir: N2 (Proximal)

      
       Carbamate Side Chain; N5 (Distal) 
      
      
      Valine Side Chain.[1]
    • Target Impurity: N2 (Proximal)

      
       Valine Side Chain; N5 (Distal) 
      
      
      Carbamate Side Chain.[1]
Pathway Visualization

Ritonavir_SynthesisCoreChiral Core(2S,3S,5S)-2-amino-3-hydroxy-5-Boc-amino-1,6-diphenylhexaneRit_Step1Standard Route:Couple N5 (Distal) w/ ValineCore->Rit_Step1Standard Pharma ProcessImp_Step1Step 1: Proximal CouplingReact Free N2 (Proximal) withValine Side Chain (A)Core->Imp_Step1Target SynthesisSC_ValSide Chain A(Valine-Thiazole Acid)SC_Val->Imp_Step1SC_CarbSide Chain B(Thiazole-Carbonate)Imp_Step3Step 3: Distal CouplingReact Free N5 withCarbonate Side Chain (B)SC_Carb->Imp_Step3RitonavirRitonavir (API)(3-Hydroxy isomer)Rit_Step1->RitonavirImp_Int1Intermediate AProximal-Valine / Distal-BocImp_Step1->Imp_Int1Imp_Step2Step 2: DeprotectionRemove Boc from N5 (Distal)Imp_Int1->Imp_Step2Imp_Int2Intermediate BProximal-Valine / Distal-NH2Imp_Step2->Imp_Int2Imp_Int2->Imp_Step3TargetTARGET: 4-Dehydroxy-5-hydroxy Ritonavir(Regioisomer)Imp_Step3->Target

Caption: Divergent synthesis pathway distinguishing the Target Impurity from the Standard API based on regioselective amine coupling.

Detailed Experimental Protocol

Materials & Reagents[1][2][3][4][5][6][7][8][9][10]
  • Core (Cpd 1): (2S,3S,5S)-2-amino-3-hydroxy-5-(tert-butoxycarbonylamino)-1,6-diphenylhexane.[1]

  • Side Chain A (Cpd 2): N-[N-methyl-N-[(2-isopropyl-4-thiazolyl)methyl]aminocarbonyl]-L-valine.[1][6]

  • Side Chain B (Cpd 3): (5-Thiazolyl)methyl-(4-nitrophenyl)carbonate.[1][5]

  • Coupling Agents: EDC·HCl, HOBt, Diisopropylethylamine (DIPEA).[1]

  • Solvents: DMF (Anhydrous), Ethyl Acetate, Dichloromethane (DCM), TFA.[1]

Step 1: Proximal Coupling (Valine Attachment)

Objective: Attach the Valine-Thiazole moiety to the N2 amine (proximal to the hydroxyl).[1]

  • Preparation: Charge a reaction vessel with Side Chain A (1.1 eq) and dissolve in anhydrous DMF (10 volumes).

  • Activation: Add HOBt (1.2 eq) and EDC·HCl (1.2 eq) at 0°C. Stir for 30 minutes to form the active ester.

  • Coupling: Add Core Compound 1 (1.0 eq) and DIPEA (2.5 eq).[1]

  • Reaction: Allow the mixture to warm to room temperature (20–25°C) and stir for 12 hours. Monitor by HPLC for the consumption of the amine.

  • Work-up: Dilute with Ethyl Acetate. Wash sequentially with 5% NaHCO3, water, and brine.[1] Dry over Na2SO4 and concentrate under vacuum.

  • Purification: Flash column chromatography (SiO2, Hexane/EtOAc gradient).

    • Result:Intermediate A (Boc-protected Distal amine, Valine-acylated Proximal amine).[1]

Step 2: Distal Deprotection

Objective: Remove the Boc protecting group from the N5 amine (distal to hydroxyl) to allow for the second coupling.[1]

  • Dissolution: Dissolve Intermediate A in DCM (5 volumes).

  • Acidolysis: Add Trifluoroacetic acid (TFA) (2 volumes) dropwise at 0°C.

  • Reaction: Stir at room temperature for 2 hours. Monitor by TLC/MS for complete Boc removal (

    
     mass shift).[1]
    
  • Neutralization: Concentrate the reaction mixture to remove excess TFA. Redissolve in DCM and wash with saturated NaHCO3 solution until the aqueous layer is pH 8.

  • Isolation: Dry the organic layer (Na2SO4) and concentrate to yield Intermediate B (Free Distal Amine) as a white foam.[1] Use immediately in the next step to avoid degradation.

Step 3: Distal Coupling (Carbonate Attachment)

Objective: Attach the Thiazole-Carbonate moiety to the N5 amine.[1]

  • Reaction Setup: Dissolve Intermediate B (1.0 eq) in anhydrous DMF.

  • Reagent Addition: Add Side Chain B (Mixed Carbonate) (1.1 eq). Note: This reagent is already activated (p-nitrophenyl ester), so no EDC/HOBt is required.[1]

  • Base Addition: Add DIPEA (3.0 eq) and a catalytic amount of DMAP (0.1 eq) to accelerate the reaction.

  • Conditions: Stir at 40°C for 4–6 hours. The reaction turns yellow due to the release of p-nitrophenol.

  • Work-up: Dilute with Ethyl Acetate. Wash extensively with 1M NaOH (cold) to remove the p-nitrophenol byproduct (crucial for color removal).[1] Wash with water and brine.[1]

  • Final Purification: Recrystallize from Ethanol/Water or purify via Preparative HPLC (C18, Acetonitrile/Water + 0.1% Formic Acid).

Analytical Characterization & Validation

To certify the reference standard, you must distinguish it from the API (Ritonavir).[1] The Mass Spectrometry (MS) parent ion will be identical (

1
ParameterRitonavir (Standard)4-Dehydroxy-5-hydroxy (Impurity)Diagnostic Logic
Structure OH at C3; Valine at N5OH at C4; Valine at N2Regioisomerism
1H NMR (OH)

5.10 ppm (approx)

4.8 - 4.9 ppm
H-bonding environment changes
1H NMR (Val-NH) Doublet, distinct shiftShifted downfieldProximity to OH affects Val-NH shift
HPLC RT Retention Time


0.5-2.0 min shift
Polarity difference due to H-bond network
MS/MS Frag. Fragment A (Thiazole-Val)Fragment A + OH lossFragmentation near OH is altered

Validation Check: Run a co-injection of the synthesized standard with an authentic sample of Ritonavir. The two peaks must be baseline resolved. If they co-elute, the synthesis may have inadvertently produced the standard isomer (check starting material chirality and protecting group strategy).[1]

Storage and Stability

  • Format: Lyophilized white powder.[1]

  • Storage: -20°C, desiccated.

  • Stability: Sensitive to carbamate hydrolysis at pH > 8.[1] Avoid prolonged exposure to basic solvents.[1]

References

  • Kempf, D. J., et al. (1995).[1] "Discovery of Ritonavir, a Potent Inhibitor of HIV Protease."[1][7] Journal of Medicinal Chemistry, 38, 8-10.[1] Link[1]

  • PubChem Compound Summary. (2025). "4-dehydroxy-5-hydroxy ritonavir (CID 515815)."[1] National Center for Biotechnology Information.[1] Link[1]

  • Bauer, J., et al. (2001).[1] "Ritonavir: An Extraordinary Example of Conformational Polymorphism." Pharmaceutical Research, 18, 859–866.[1] Link

  • Chemicea Pharmaceuticals. (2026).[1][8] "Ritonavir EP Impurity Standards and Synthetic Challenges." Application Note. Link

Quantifying 4-Dehydroxy-5-hydroxy Ritonavir in biological matrices

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: High-Sensitivity Quantification of 4-Dehydroxy-5-hydroxy Ritonavir in Biological Matrices via LC-MS/MS

Executive Summary & Scientific Context

The Challenge: Ritonavir (RTV) is a cornerstone of antiretroviral therapy, functioning primarily as a pharmacokinetic enhancer ("booster") due to its potent mechanism-based inhibition of Cytochrome P450 3A4 (CYP3A4).[1][2][3][4][5] While the parent drug is well-characterized, the quantification of its metabolites—specifically the oxidized variants like 4-Dehydroxy-5-hydroxy Ritonavir (often structurally correlated with the M2 hydroxy-metabolite or specific oxidative degradants)—is critical for mass balance studies, toxicity profiling, and understanding complex drug-drug interactions (DDI).

The Solution: This protocol details a robust, self-validating LC-MS/MS workflow for quantifying 4-Dehydroxy-5-hydroxy Ritonavir in human plasma. Unlike generic protocols, this method prioritizes isomeric separation and matrix suppression control , utilizing Liquid-Liquid Extraction (LLE) and a focused gradient elution to distinguish the polar hydroxy-metabolite from the lipophilic parent drug and endogenous interferences.

Metabolic Context & Target Analyte[6]

Ritonavir undergoes extensive metabolism by CYP3A4 and CYP2D6.[2][6] The primary biotransformation involves the oxidation of the isopropyl side chain. The target analyte, referred to here as 4-Dehydroxy-5-hydroxy Ritonavir , represents a specific oxidative state (typically monohydroxylation,


) that serves as a marker for CYP3A4 metabolic activity.
Figure 1: Ritonavir Metabolic Pathway & Logic

This diagram illustrates the CYP-mediated biotransformation of Ritonavir into its major metabolites, highlighting the target analyte.

RitonavirMetabolism RTV Ritonavir (Parent) [M+H]+ 721.3 CYP3A4 CYP3A4/5 (Oxidation) RTV->CYP3A4 M1 Metabolite M1 (N-dealkylation) CYP3A4->M1 Minor Pathway Target 4-Dehydroxy-5-hydroxy RTV (Hydroxy-Metabolite M2) [M+H]+ 737.3 CYP3A4->Target Major Pathway (+16 Da) M11 Metabolite M11 (Loss of Thiazole) CYP3A4->M11 Secondary

Caption: CYP3A4-mediated oxidation of Ritonavir to its hydroxy-metabolite (Target), distinguishing it from dealkylated byproducts.[2][7][6]

Experimental Methodology

Reagents & Materials
  • Analyte Standard: 4-Dehydroxy-5-hydroxy Ritonavir (Custom synthesis or M2 Standard, >98% purity).

  • Internal Standard (IS): Ritonavir-d6 (Deuterated standard is essential to compensate for matrix effects and ionization variability).[1]

  • Matrix: Drug-free human plasma (K2EDTA).

  • Solvents: LC-MS grade Methanol (MeOH), Acetonitrile (ACN), Methyl tert-butyl ether (MTBE), Ammonium Acetate, Formic Acid.

Sample Preparation: Liquid-Liquid Extraction (LLE)

Rationale: While Protein Precipitation (PPT) is faster, LLE is chosen here to minimize phospholipid carryover, which causes significant ion suppression in the retention window of polar metabolites.

  • Aliquot: Transfer 50 µL of plasma sample into a 1.5 mL polypropylene tube.

  • IS Addition: Add 20 µL of Internal Standard working solution (500 ng/mL Ritonavir-d6 in 50:50 MeOH:H2O). Vortex gently.

  • Buffer: Add 50 µL of 0.1 M Ammonium Acetate (pH 4.0) to stabilize the pH and ensure consistent extraction efficiency.

  • Extraction: Add 600 µL of MTBE (Methyl tert-butyl ether) .

    • Note: MTBE provides excellent recovery for Ritonavir and its hydroxy-metabolites while excluding polar matrix salts.

  • Agitation: Vortex for 5 minutes at high speed; shake for 10 minutes.

  • Phase Separation: Centrifuge at 14,000 rpm for 5 minutes at 4°C.

  • Transfer: Transfer 500 µL of the upper organic layer to a clean glass vial.

  • Dry Down: Evaporate to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitution: Reconstitute in 100 µL of Mobile Phase (50:50 Mobile Phase A:B). Vortex for 1 minute and centrifuge.

LC-MS/MS Conditions
  • System: UHPLC coupled to Triple Quadrupole MS (e.g., Sciex 6500+ or Waters Xevo TQ-XS).

  • Column: Waters ACQUITY UPLC BEH C18 (2.1 x 100 mm, 1.7 µm).

    • Why: The 100mm length is necessary to chromatographically resolve the hydroxy-metabolite (more polar) from the parent Ritonavir (lipophilic) and potential isobaric interferences.

  • Mobile Phase A: 0.1% Formic Acid + 2mM Ammonium Acetate in Water.

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Flow Rate: 0.4 mL/min.

  • Column Temp: 40°C.

Gradient Program:

Time (min) % Mobile Phase B Event
0.00 30 Initial Hold
1.00 30 Load Sample
4.00 95 Elute Analyte/Parent
5.50 95 Wash Column
5.60 30 Return to Initial

| 7.00 | 30 | Re-equilibration |

Mass Spectrometry Parameters (MRM)
  • Ionization: ESI Positive Mode.

  • Source Temp: 500°C.

AnalytePrecursor Ion (m/z)Product Ion (m/z)Cone Voltage (V)Collision Energy (eV)
4-Dehydroxy-5-hydroxy RTV 737.3 296.1 3525
Qualifier Transition737.3268.13530
Ritonavir (Parent) 721.3296.13522
Ritonavir-d6 (IS) 727.3296.13522

Note: The transition 737.3 -> 296.1 corresponds to the specific thiazolyl fragment common to the Ritonavir backbone, shifted by mass if the modification is on the other side, or identical if the modification is retained. Always optimize collision energy for your specific instrument.

Analytical Workflow Visualization

Figure 2: Sample-to-Data Workflow

This flowchart defines the critical path from biological sampling to quantitative data generation.

Workflow cluster_prep Sample Preparation (LLE) cluster_analysis LC-MS/MS Analysis Sample Plasma Sample (50 µL) IS Add IS (Ritonavir-d6) Sample->IS Extract MTBE Extraction & Phase Separation IS->Extract Dry N2 Evaporation & Reconstitution Extract->Dry LC UHPLC Separation (BEH C18, Gradient) Dry->LC MS MS/MS Detection (MRM: 737.3 -> 296.1) LC->MS Data Quantification (Ratio Analyte/IS) MS->Data

Caption: Step-by-step logic flow ensuring sample integrity and precise quantification.

Validation Criteria & Quality Control

To ensure Trustworthiness and compliance with FDA/EMA Bioanalytical Method Validation guidelines, the following criteria must be met:

  • Linearity: Calibration curve range 1.0 – 1000 ng/mL . Correlation coefficient (

    
    ) > 0.995.[8][9] Weighting 
    
    
    
    .
  • Accuracy & Precision:

    • Intra-day and Inter-day CV% must be < 15% (20% at LLOQ).

    • Accuracy must be within ±15% of nominal value.

  • Matrix Effect (ME):

    • Calculate ME using the formula:

      
      , where B is the peak area of analyte spiked into extracted blank matrix, and A is the peak area in pure solution.
      
    • Acceptable range: 85% - 115%.

    • Self-Validating Step: If Ritonavir-d6 IS response varies by >20% between samples, re-extract.

  • Selectivity:

    • Monitor the transition for Parent Ritonavir (721.[10]3) during the Metabolite (737.3) window. Ensure baseline resolution (

      
      ) between the parent and metabolite to prevent source fragmentation (in-source decay) of the metabolite back to the parent mass, or vice versa.
      

Troubleshooting & Expert Insights

  • Issue: Peak Tailing.

    • Cause: Interaction with silanols on the column or pH mismatch.

    • Fix: Ensure the Mobile Phase pH is buffered to 4.0 using Ammonium Acetate. Ritonavir is a weak base; pH control is vital for peak shape.

  • Issue: Low Sensitivity for Metabolite.

    • Cause: Ion suppression from phospholipids.

    • Fix: Switch from PPT to LLE (as described). Monitor phospholipid transitions (m/z 184 -> 184) to ensure they elute during the high-organic wash phase (5.50 min), not during the analyte elution.

  • Issue: Isomeric Interference.

    • Insight: Ritonavir has multiple chiral centers. The "4-Dehydroxy-5-hydroxy" designation implies a specific isomer. Ensure your reference standard is isomerically pure. If multiple peaks appear in the 737.3 channel, lower the gradient slope (e.g., 0.5% B/min) to resolve the specific isomer.

References

  • U.S. Food and Drug Administration (FDA). (2018). Bioanalytical Method Validation Guidance for Industry. Retrieved from [Link]

  • Koudriakova, T., et al. (1998). Metabolism of the HIV protease inhibitor ritonavir by human liver microsomes.[4][7] Drug Metabolism and Disposition, 26(6), 552-561. Retrieved from [Link]

  • Sevrioukova, I. F., & Poulos, T. L. (2010). Structure and mechanism of the complex between cytochrome P4503A4 and ritonavir.[3][11] Proceedings of the National Academy of Sciences, 107(43), 18422-18427. Retrieved from [Link]

Sources

Troubleshooting & Optimization

Technical Support Center: High-Resolution Separation of 4-Dehydroxy-5-hydroxy Ritonavir

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Improving peak resolution of 4-Dehydroxy-5-hydroxy Ritonavir (Ritonavir Impurity N)
Ticket ID: RIT-IMP-N-001
Status: Open for Troubleshooting[1][2]

Executive Summary

Welcome to the Advanced Chromatography Support Center. You are likely here because you are struggling to separate 4-Dehydroxy-5-hydroxy Ritonavir (also known as Impurity N or (5S,8S,9S,11S)-9-Hydroxy... ) from the parent Ritonavir peak or adjacent stereoisomers.

This specific impurity (CAS: 202816-62-4) presents a classic "critical pair" challenge.[1][2] Because it is a structural isomer/analog involving the thiazolyl region, its hydrophobicity is nearly identical to the parent drug.[1][2] Standard C18 gradients often result in co-elution or "shoulder" peaks.[1][2]

This guide moves beyond basic method parameters to the mechanistic drivers of selectivity (


) required to achieve a resolution (

) > 1.5.

Module 1: The Diagnostic Dashboard

Before altering your method, verify your current status against these benchmarks.

ParameterTarget SpecificationCommon Failure Mode
Resolution (

)

(Baseline separation)

(Valley merging)
Tailing Factor (

)


(Masks small impurities)
Retention Time (

)
Impurity N relative retention (RRT)

Co-elution with Parent or Impurity E
Mobile Phase pH

(Buffered)
Drifting pH causes retention shifts

Module 2: Critical Troubleshooting (Q&A)

Issue 1: "My Impurity N peak is merging with the Ritonavir parent peak."

Diagnosis: You are suffering from a lack of Selectivity (


) , not necessarily Efficiency (

).[1][2] Increasing the column length will likely only broaden the peaks without separating them.[1][2] Impurity N and Ritonavir share the same core backbone; the difference lies in the hydroxyl positioning and thiazole interaction.[1][2]

The Fix (Step-by-Step):

  • Switch the Organic Modifier:

    • Why: Acetonitrile (ACN) is a dipole-dipole solvent.[1][2] Methanol (MeOH) is a protic solvent.[1][2] Impurity N contains a hydroxyl group variation.[1][2] MeOH can form hydrogen bonds with this specific hydroxyl group, creating a separation factor that ACN cannot.[1][2]

    • Protocol: Replace ACN with MeOH in your Mobile Phase B. If retention becomes too long, use a 50:50 mix of ACN:MeOH.[1][2]

  • Leverage

    
     Interactions: 
    
    • Why: Ritonavir contains thiazole and phenyl rings.[1][2][3][4][5][6][7] A standard C18 column interacts only via hydrophobicity.[1][2]

    • Protocol: Switch to a Phenyl-Hexyl or Biphenyl stationary phase.[1][2] These phases engage in

      
       stacking with the aromatic rings.[1][2] The steric difference between the "4-dehydroxy" and "5-hydroxy" positions alters how the molecule sits against the phenyl ring, often drastically improving resolution.[1][2]
      
Issue 2: "The impurity peak is tailing, making integration inconsistent."

Diagnosis: Ritonavir and its analogs contain basic nitrogen atoms (thiazole ring, urea linkage).[1][2] Residual silanols on your silica support are interacting ionically with these basic sites.

The Fix:

  • Buffer Selection is Non-Negotiable:

    • Why: You must suppress silanol ionization or mask the basic nitrogens.[1][2]

    • Protocol: Ensure you are using a Phosphate Buffer (20-50 mM) adjusted to pH 4.0 - 5.0 .[1][2]

    • Warning: Do not use simple water/acid (e.g., 0.1% Formic Acid) if tailing is an issue.[1][2] The ionic strength of a true buffer (phosphate or acetate) is required to "swamp" the secondary interactions.[1][2]

  • Temperature Control:

    • Protocol: Set the column oven to 40°C - 45°C .

    • Mechanism:[1][2] Higher temperature improves mass transfer (reducing band broadening) and reduces the enthalpy of adsorption for the unwanted silanol interactions.[1][2]

Issue 3: "I see the peak, but it drifts into other impurities (Impurity E or F)."

Diagnosis: This is a "peak capacity" issue. Your gradient slope is likely too shallow or too steep, compressing the chromatogram in the critical region.[1][2]

The Fix (Gradient Engineering):

  • Isocratic Hold Strategy: Instead of a linear gradient (e.g., 10%

    
     90% B), insert a shallow isocratic hold at the elution percentage of the parent drug.[1][2]
    
    • Example: If Ritonavir elutes at 60% B:

      • 0-5 min: 40% B[1][2]

      • 5-20 min: 55%

        
         65% B (Very shallow slope)[1][2]
        
      • 20-25 min: 95% B (Wash)[1][2]

Module 3: Visualizing the Optimization Logic

Use this decision tree to guide your next experiment.

OptimizationLogic Start Start: Resolution < 1.5 CheckTailing Is Peak Tailing > 1.5? Start->CheckTailing FixBuffer Action: Increase Buffer Conc. Adjust pH to 4.5 CheckTailing->FixBuffer Yes CheckSelectivity Are peaks merging? CheckTailing->CheckSelectivity No FixBuffer->CheckSelectivity ChangeOrganic Action: Switch ACN to MeOH CheckSelectivity->ChangeOrganic Yes (Co-elution) OptimizeGradient Action: Insert Isocratic Hold CheckSelectivity->OptimizeGradient No (Just close) ChangeColumn Action: Switch to Phenyl-Hexyl ChangeOrganic->ChangeColumn If fails Success Success: Rs > 1.5 ChangeColumn->Success OptimizeGradient->Success

Caption: Step-by-step logic flow for isolating Ritonavir Impurity N. Follow the path based on your specific chromatogram defects.

Module 4: Standardized Experimental Protocol

To validate the separation of 4-Dehydroxy-5-hydroxy Ritonavir, adopt this reference method derived from USP/EP principles but optimized for impurity profiling.

Reagents & Equipment
  • Column: C18 High Strength Silica (HSS) or Phenyl-Hexyl,

    
     mm, 3.5 
    
    
    
    m.[1][2]
  • Mobile Phase A: 40 mM Potassium Phosphate Buffer (pH 4.2).

  • Mobile Phase B: Acetonitrile : Methanol (50:50 v/v).[1][2]

Method Parameters
StepTime (min)% Mobile Phase A% Mobile Phase BCurve
Equilibration -10.06040-
Injection 0.06040-
Gradient 25.02080Linear
Wash 30.02080Hold
Re-equilibration 31.06040Linear

Note: The mix of ACN and MeOH in Phase B provides the unique selectivity required for the hydroxy-isomer separation.[1][2]

Module 5: Impurity Origin & Control

Understanding where Impurity N comes from is as important as separating it.[1][2]

ImpurityOrigin Ritonavir Ritonavir API Oxidation Oxidative Stress (Cytochrome P450 mimic) Ritonavir->Oxidation Metabolism/Degradation ImpurityN 4-Dehydroxy-5-hydroxy Ritonavir (Impurity N) Oxidation->ImpurityN Synthesis Synthesis By-product (Starting Material Impurity) Synthesis->ImpurityN Process Contaminant

Caption: Impurity N can arise from both synthetic process carryover and oxidative degradation pathways.[1][2]

References

  • European Pharmacopoeia (Ph.[1][2] Eur.) . Ritonavir Monograph 2136. (Defines "Impurity N" and system suitability requirements).

  • United States Pharmacopeia (USP) . Ritonavir: Related Compounds. USP-NF.[1][2] (Establishes RRT and resolution criteria for hydroxy-analogs). [1][2]

  • PubChem . 4-Dehydroxy-5-hydroxy Ritonavir (Compound Summary). National Library of Medicine.[1][2] (Structural verification and chemical properties). [1][2]

  • Journal of Pharmaceutical and Biomedical Analysis . Development of stability-indicating HPLC methods for Ritonavir. (Provides basis for phosphate buffer/pH choices).

Sources

Technical Support Center: Ritonavir & Metabolite Bioanalysis

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Troubleshooting Low Recovery Rates of Ritonavir Metabolites (M1, M2)

Status: Active | Updated: 2025-05-12 | Access Level: Scientific/Technical

Introduction: The Challenge of Lipophilicity

Welcome to the technical support hub for Ritonavir bioanalysis. If you are experiencing low recovery rates for Ritonavir or its primary metabolites (M1, M2), you are likely battling two opposing forces: Non-Specific Binding (NSB) due to high lipophilicity and Matrix Effects (Ion Suppression) in LC-MS/MS.

Ritonavir is a potent CYP3A4 inhibitor and substrate with a LogP > 5. It does not behave like a standard small molecule; it behaves like "molecular grease." It sticks to pipette tips, well plates, and HPLC tubing. This guide prioritizes Liquid-Liquid Extraction (LLE) over Protein Precipitation (PPT) to resolve these issues.

Visual Diagnostic: The Troubleshooting Logic

Before altering your protocol, use this logic flow to pinpoint the source of analyte loss.

TroubleshootingLogic Start START: Low Signal Intensity CheckIS Step 1: Check Internal Standard (IS) Is IS recovery also low? Start->CheckIS IS_Low YES: Extraction/Loss Issue CheckIS->IS_Low IS_Normal NO: Matrix/Instrument Issue CheckIS->IS_Normal NSB_Check Hypothesis A: Non-Specific Binding (Did you use standard polypropylene?) IS_Low->NSB_Check Most Likely Solvent_Check Hypothesis B: Inefficient Extraction (Is solvent polarity matched?) IS_Low->Solvent_Check ME_Check Hypothesis C: Matrix Effect (Ion Suppression?) IS_Normal->ME_Check Phospholipids? Stab_Check Hypothesis D: Instability (Oxidation/Hydrolysis?) IS_Normal->Stab_Check

Figure 1: Diagnostic logic flow for identifying the root cause of low Ritonavir metabolite recovery.

Module 1: Sample Preparation & Extraction

The Problem: You observe <50% absolute recovery. The Cause: Ritonavir and its metabolites (M1, M2) are highly lipophilic. They rapidly adsorb to standard polypropylene (PP) surfaces during extraction and evaporation steps.

Protocol Optimization: Liquid-Liquid Extraction (LLE)

We recommend LLE over Protein Precipitation (PPT). PPT often leaves residual phospholipids that cause ion suppression later.

ParameterRecommendationTechnical Rationale (Causality)
Extraction Solvent MTBE (Methyl tert-butyl ether) or Ethyl Acetate:Hexane (90:10) MTBE forms a clear upper organic layer that is easy to remove without disturbing the aqueous phase. Pure Ethyl Acetate extracts too many polar matrix components.
pH Adjustment Ammonium Acetate (pH 4.0 - 5.0) Ritonavir is stable in this range. Extreme alkaline conditions can induce hydrolysis of the carbamate linkage [1].
Plasticware Low-Binding Plates or Silanized Glass Standard PP plates act as a "sink" for Ritonavir. If glass is unavailable, pre-rinse PP tips with solvent or use low-retention plastics [2].
Evaporation Nitrogen at <40°C High heat (>50°C) during dry-down can degrade thermally labile metabolites (M2).
Reconstitution 50:50 MeOH:H2O (High Organic)Reconstituting in high aqueous content (e.g., 90% water) causes immediate precipitation/adsorption of the analyte back onto the vial walls.
Self-Validating Step (The "Wall Loss" Test)

To confirm NSB (Non-Specific Binding):

  • Spike Ritonavir into a standard PP tube.

  • Transfer the solution to a second tube immediately.

  • Transfer to a third tube.

  • Analyze all three.

  • Result: If signal decreases sequentially (Tube 1 > Tube 2 > Tube 3), you have confirmed surface adsorption.

Module 2: Chromatographic Separation & Detection

The Problem: Extraction recovery looks okay (based on pre-spike vs. post-spike), but sensitivity is poor. The Cause: Matrix Effects.[1][2][3][4] Phospholipids from plasma co-elute with Ritonavir, competing for charge in the ESI source (Ion Suppression).

Metabolic Pathway & Target Identification

Understanding the structure is vital for selecting the right MRM transitions.

RitonavirMetabolism Ritonavir Ritonavir (Parent) [M+H]+ = 721.3 CYP3A4 CYP3A4 (Oxidation) Ritonavir->CYP3A4 M1 Metabolite M1 (Isopropylthiazole oxidation) [M+H]+ = Des-isopropylthiazole CYP3A4->M1 Deacylation M2 Metabolite M2 (Hydroxylation of Isopropyl) Major Circulating Metabolite CYP3A4->M2 Hydroxylation

Figure 2: Primary CYP3A4-mediated metabolic pathways for Ritonavir [3].[5][6]

LC-MS/MS Optimization Table
ComponentSettingWhy?
Column C18 (e.g., Waters BEH or Agilent Zorbax) High carbon load is required to retain these lipophilic compounds.
Mobile Phase A 10mM Ammonium Acetate Promotes [M+H]+ or [M+NH4]+ adduct formation. Avoid pure water/formic acid if sensitivity is low; ammonium adducts are often more stable for Ritonavir.
Mobile Phase B Acetonitrile (ACN) MeOH can cause higher backpressure and broader peaks for Ritonavir compared to ACN.
Gradient Start high organic (e.g., 40% B) Starting at 5% B is unnecessary and risks precipitating the sample at the head of the column.
Divert Valve Divert first 1.0 - 1.5 min Sends salts and early-eluting phospholipids to waste, protecting the source.

Module 3: Stability & Handling

The Problem: Recovery varies wildly between batches. The Cause: Ongoing enzymatic activity or thermal degradation.

  • Enzymatic Quenching: If analyzing microsomes or plasma, Ritonavir is a mechanism-based inhibitor of CYP3A4. It binds covalently to the active site over time. You must quench reactions immediately with ice-cold ACN or stop solution to prevent artificial loss of parent drug [4].

  • Light Sensitivity: While not as sensitive as some retinoids, Ritonavir metabolites can degrade under intense UV light. Use amber vials.

Frequently Asked Questions (FAQ)

Q: My Internal Standard (Ritonavir-d6) recovery is also low. Does this matter? A: Yes. While the IS corrects for matrix effects, low absolute recovery (<10%) increases the variance (CV%) and raises the Limit of Quantitation (LOQ). If IS recovery is low, the issue is extraction efficiency or NSB , not the mass spec source.

Q: Can I use Protein Precipitation (PPT) instead of LLE to save time? A: You can, but you must use a "Crash and Shoot" method with a phospholipid removal plate (e.g., Ostro or Phree). Standard PPT with just Acetonitrile will leave too many phospholipids, causing severe ion suppression at the retention time of M2 [5].

Q: I see a split peak for Ritonavir. Why? A: Ritonavir can exist as rotamers (conformational isomers) in solution, which may partially resolve at low temperatures or specific pH levels. Increasing the column temperature to 40°C-50°C typically collapses these into a single sharp peak.

References

  • PubChem. (n.d.). Ritonavir | C37H48N6O5S2 | CID 392622.[7] National Library of Medicine. Retrieved from [Link]

  • Ikeuchi, Y., et al. (2025). Reduction of non-specific adsorption of drugs to plastic containers used in bioassays or analyses.[8] ResearchGate. Retrieved from [Link]

  • Sevrioukova, I. F., & Poulos, T. L. (2010). Structure and mechanism of the complex between cytochrome P4503A4 and ritonavir. Proceedings of the National Academy of Sciences. Retrieved from [Link]

  • Kumar, G. N., et al. (1996). Cytochrome P450-mediated metabolism of the HIV-1 protease inhibitor ritonavir (ABT-538) in human liver microsomes. Journal of Pharmacology and Experimental Therapeutics. Retrieved from [Link]

Sources

Reducing background noise in Ritonavir metabolite mass spectrometry

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Technical Support Center. This resource is designed for researchers, scientists, and drug development professionals to provide expert guidance on reducing background noise in the mass spectrometry analysis of Ritonavir and its metabolites. As a Senior Application Scientist, my goal is to provide you with not just protocols, but the underlying scientific reasoning to empower you to make informed decisions in your laboratory.

Frequently Asked Questions (FAQs)

Here we address some of the high-level questions frequently encountered when dealing with background noise in LC-MS/MS analysis of pharmaceutical compounds like Ritonavir.

Q1: What are the primary sources of background noise in my LC-MS/MS data for Ritonavir metabolites?

A1: Background noise in mass spectrometry can be broadly categorized into two types: chemical noise and electronic noise.[1][2][3]

  • Chemical Noise: This is the most common culprit in bioanalysis and originates from chemical species other than your target analyte that reach the detector.[2] Sources include:

    • Sample Matrix: Endogenous components from biological samples (e.g., plasma, urine) are a major contributor.[4] For Ritonavir analysis in plasma, phospholipids from cell membranes are notorious for causing interference.[5][6]

    • Mobile Phase: Impurities in solvents, buffers, and additives can introduce a significant level of background ions.[7][8][9]

    • System Contamination: Residues from previous analyses, column bleed, and contaminants in the LC tubing or MS ion source can all contribute to a high baseline.[10][11]

  • Electronic Noise: This noise is inherent to the detector and electronic components of the mass spectrometer.[1][12] It is typically constant and can be thought of as the baseline signal of the instrument itself.

Q2: What is the "matrix effect" and how does it contribute to background noise and affect my Ritonavir analysis?

A2: The matrix effect is a phenomenon where components in the sample matrix, other than the analyte of interest, alter the ionization efficiency of the analyte.[13] This can manifest as either ion suppression or ion enhancement.[14][15]

  • Ion Suppression: This is a reduction in the analyte's signal intensity and is a common challenge in the analysis of drugs like Ritonavir in biological fluids.[14][16] It occurs when co-eluting matrix components compete with the analyte for ionization in the MS source, leading to a decreased signal-to-noise ratio.[15]

  • Ion Enhancement: This is an increase in the analyte's signal intensity, which can also negatively impact the accuracy and reproducibility of your results.

The matrix effect is a significant contributor to what is perceived as background noise because it can lead to inconsistent and lower-than-expected analyte signals, making it difficult to distinguish the true signal from the baseline.[4][17]

Q3: How can I differentiate between chemical and electronic noise?

A3: A simple diagnostic test can help you determine the primary source of the noise.

  • Turn off the liquid flow and the spray voltage to the mass spectrometer's ion source.

  • Observe the baseline noise level.

  • If the noise level drops significantly, it is likely chemical noise originating from your sample, mobile phase, or LC system.[1]

  • If the noise level remains high, it is likely electronic noise from the instrument itself.[1]

Troubleshooting Guides

This section provides detailed, step-by-step guidance to address specific issues of high background noise in your Ritonavir metabolite analysis.

Issue 1: High Background Noise Originating from the Sample (Matrix Effects)

A noisy baseline that is particularly prominent when injecting biological samples is a strong indicator of matrix effects.

Protocol 1: Optimizing Sample Preparation to Reduce Matrix Components

The most effective way to combat matrix effects is to remove interfering components before the sample is injected into the LC-MS system.[4][18]

Step 1: Protein Precipitation (PPT)

  • When to use: A quick and simple method for removing the bulk of proteins from plasma or serum samples.[19][20]

  • Procedure:

    • To 100 µL of plasma, add 300 µL of cold acetonitrile.

    • Vortex for 1-2 minutes to ensure thorough mixing and protein precipitation.

    • Centrifuge at high speed (e.g., >10,000 x g) for 10 minutes.

    • Carefully collect the supernatant for injection.

  • Expert Insight: While fast, PPT is the least selective method and can leave behind significant amounts of phospholipids, a major source of ion suppression.[5][6] Consider this a first-pass approach.

Step 2: Liquid-Liquid Extraction (LLE)

  • When to use: When a cleaner sample is needed compared to PPT. LLE separates compounds based on their differential solubility in two immiscible liquids.[18]

  • Procedure:

    • Adjust the pH of your aqueous sample to ensure Ritonavir and its metabolites are in a neutral, uncharged state.

    • Add an immiscible organic solvent (e.g., methyl tert-butyl ether or ethyl acetate).

    • Vortex vigorously to facilitate the transfer of the analytes into the organic phase.

    • Centrifuge to separate the layers.

    • Evaporate the organic layer and reconstitute the residue in your mobile phase.

  • Expert Insight: The choice of organic solvent is critical and should be optimized based on the polarity of the Ritonavir metabolites being analyzed.

Step 3: Solid-Phase Extraction (SPE)

  • When to use: For the cleanest samples and when maximum sensitivity is required. SPE provides the highest degree of selectivity by utilizing specific sorbents to retain the analytes of interest while washing away interfering matrix components.[6]

  • Procedure:

    • Condition the SPE cartridge with an organic solvent (e.g., methanol) followed by an aqueous solution (e.g., water or buffer).

    • Load the pre-treated sample onto the cartridge.

    • Wash the cartridge with a weak solvent to remove matrix interferences.

    • Elute the analytes of interest with a strong organic solvent.

  • Expert Insight: There are specialized SPE sorbents, such as those with phospholipid removal capabilities, which are highly effective for bioanalysis.[5][6]

Sample Preparation Technique Selectivity Throughput Notes
Protein Precipitation (PPT)LowHighQuick and easy, but may not be sufficient for removing all matrix interferences, especially phospholipids.[5][6]
Liquid-Liquid Extraction (LLE)MediumMediumMore selective than PPT, requires optimization of solvent and pH.[18]
Solid-Phase Extraction (SPE)HighLow to MediumProvides the cleanest samples, highly recommended for trace-level analysis.[6]
Issue 2: High Background Noise Originating from the LC-MS System

If you observe a consistently high baseline even with blank injections, the source of the noise is likely within your LC-MS system.

Workflow for System Decontamination

The following diagram illustrates a systematic approach to identifying and eliminating contamination within your LC-MS system.

SystemDecontamination Systematic Decontamination Workflow cluster_LC LC System cluster_MS MS System MobilePhase Prepare Fresh Mobile Phase (LC-MS Grade Solvents) RerunBlank Run Blank Injection MobilePhase->RerunBlank If noise persists FlushSystem System Flush with Strong Solvent (e.g., Isopropanol) FlushSystem->RerunBlank If noise persists CheckColumn Check/Replace Column CheckColumn->RerunBlank If noise persists CleanSource Clean Ion Source (Follow Manufacturer's Protocol) CheckTransfer Inspect/Clean Ion Transfer Tube CleanSource->CheckTransfer CheckTransfer->RerunBlank After cleaning Start High Background Noise in Blank Injection Start->MobilePhase End Noise Reduced RerunBlank->FlushSystem If noise persists RerunBlank->CheckColumn If noise persists RerunBlank->CleanSource If noise persists RerunBlank->End If noise is resolved

Caption: A step-by-step workflow for troubleshooting and decontaminating the LC-MS system.

Protocol 2: System Cleaning and Maintenance

Step 1: Use High-Purity Reagents

  • Rationale: Lower-grade solvents and additives are a common source of chemical noise.[9]

  • Action: Always use LC-MS grade solvents and additives.[7][21] Before preparing your mobile phase, it's good practice to run a blank of the solvent itself to check for contamination.[11]

Step 2: Regular System Flushes

  • Rationale: Over time, non-volatile salts and other contaminants can build up in the system.[10]

  • Action: Periodically flush the entire LC system (bypassing the column) with a strong solvent mixture, such as isopropanol/acetonitrile/methanol, to remove accumulated residues.[11]

Step 3: Ion Source Cleaning

  • Rationale: The ion source is where ionization occurs and is prone to contamination from the sample matrix and mobile phase.[22] A dirty ion source is a very common cause of increased background noise and reduced sensitivity.[21][23]

  • Action: Follow the manufacturer's recommended procedure for cleaning the ion source components (e.g., ESI probe, capillary, skimmer).[23][24] This should be part of your routine instrument maintenance.[22]

Issue 3: Optimizing MS Parameters for Ritonavir Metabolites

Incorrect mass spectrometer settings can lead to poor signal-to-noise ratios.

Protocol 3: Fine-Tuning MS Parameters

Step 1: Optimize Ionization Source Parameters

  • Rationale: The efficiency of ionization directly impacts the signal intensity of your analytes.[25]

  • Action:

    • Spray Voltage: Adjust to achieve a stable and robust spray.

    • Gas Flows (Nebulizer and Drying Gas): Optimize to ensure efficient desolvation of the mobile phase droplets.[8] Higher flow rates may be needed for highly aqueous mobile phases.

    • Source Temperature: Adjust to facilitate desolvation without causing thermal degradation of Ritonavir or its metabolites.[8]

Step 2: Collision Energy Optimization for MS/MS

  • Rationale: In tandem mass spectrometry (MS/MS), the collision energy used for fragmentation is critical for generating specific and intense product ions.[10]

  • Action: For each Ritonavir metabolite, perform a compound optimization experiment by infusing a standard and varying the collision energy to find the value that produces the most abundant and specific product ions. This will maximize your signal in MRM (Multiple Reaction Monitoring) mode.

References

  • Innovations and Strategies of Sample Preparation Techniques to Reduce Matrix Effects During LC–MS/MS Bioanalysis. (n.d.). LCGC International.
  • Two distinct sample prep approaches to overcome matrix effect in LC/MS of serum or plasma samples. (n.d.). Bioanalysis Zone.
  • How to determine whether the noise is chemical noise or electronic noise in the Ion Traps. (2025, August 12). Thermo Fisher Scientific.
  • Matrix effect elimination during LC-MS/MS bioanalytical method development. (n.d.). PubMed.
  • LC–MS/MS studies of ritonavir and its forced degradation products. (n.d.). Ovid.
  • Strategies for the Detection and Elimination of Matrix Effects in Quantitative LC–MS Analysis. (n.d.). LCGC International.
  • Chemical noise in mass spectrometry: Part I. (n.d.). ResearchGate.
  • Matrix Effects and Matrix Affects: The Impact of Different Sample Matrices on Sample Preparation and Chromatographic Analysis. (2016, November 24). Chromatography Today.
  • Busch, K. L. (2014, August 22). Chemical Noise in Mass Spectrometry. Spectroscopy Online.
  • A noise model for mass spectrometry based proteomics. (n.d.). Bioinformatics - Oxford Academic.
  • Bioanalytical Method Development And Validation Of Ritonavir Quantification In Human Using LC-MS/MS. (2025, September 9). IJCRT.org.
  • LCMS Troubleshooting: 14 Best Practices for Laboratories. (2025, May 6). ZefSci.
  • An LC-MS Method Development and Validation for the Estimation of Ritonavir in Plasma Samples. (2024, March 25). Impactfactor.
  • Improved identification and quantification of peptides in mass spectrometry data via chemical and random additive noise elimination (CRANE). (n.d.). PMC.
  • Mass Spectrometry Troubleshooting and Common Issues. (2023, September 11). G-M-I, Inc.
  • LC-MS/MS studies of ritonavir and its forced degradation products. (2025, August 7). ResearchGate.
  • Suggested Approaches for Minimizing Background Chemical Noise in Low Mass MRM Transitions for Trace Level Quantification of N-Nitrosamines. (n.d.). Waters Corporation.
  • A Simple and Rapid LC-MS/MS Method for the Quantification of Nirmatrelvir/Ritonavir in Plasma of Patients with COVID-19. (2024, March 6). PMC.
  • MS Tip: Mass Spectrometer Source Cleaning Procedures. (n.d.). Scientific Instrument Services.
  • Background noise in UPLC-MS/MS experience? (2022, June 16). Nitrosamines Exchange.
  • Background level/Noise level is too high (LCMS) | FAQ. (2020, November 13). Shimadzu.
  • LC–MS Sensitivity: Practical Strategies to Boost Your Signal and Lower Your Noise. (2018, September 1). LCGC International.
  • PharmPK Discussion - Rise in background noise in LC-MS/MS analysis. (2007, June 7). Boomer.org.
  • Pro Tips for Maintenance and Troubleshooting (LC-MS/MS 101). (2023, August 29). YouTube.
  • Technical Support Center: Reducing Background Noise in 13C Mass Spectrometry Experiments. (n.d.). Benchchem.
  • Reducing background noise in 7'-hydroxy ABA LC-MS analysis. (n.d.). Benchchem.
  • Metabolomic screening and identification of bioactivation pathways of ritonavir. (n.d.). PMC - NIH.
  • Ion suppression in mass spectrometry. (n.d.). PubMed.
  • How do I know when to clean my mass spectrometer? (n.d.). Providion Group.
  • How to reduce high background noise in an LC MS/MS experiment? (n.d.). ECHEMI.
  • Standard Operating Procedure (SOP) | Mass Spectrometry. (n.d.). ehs.uci.edu.
  • Ion suppression (mass spectrometry). (n.d.). Wikipedia.
  • Ion suppression in mass spectrometry. (n.d.). Semantic Scholar.
  • Matrix Effects and Ion Suppression in LC-MS: Essential Strategies for Research. (n.d.). Journal of Pharmaceutical Sciences & Research.
  • Ion Suppression in Mass Spectrometry: Causes, Effects, and Mitigation Strategies. (n.d.). SlideShare.

Sources

Validation & Comparative

A Senior Application Scientist's Guide to the Bioanalytical Method Validation for a Ritonavir Metabolite

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth, experience-driven comparison of bioanalytical methods for the quantification of a key hypothetical Ritonavir metabolite, designated here as "Metabolite X (4-Dehydroxy-5-hydroxy Ritonavir)," in human plasma. This document is intended for researchers, scientists, and drug development professionals actively engaged in pharmacokinetic (PK) and toxicokinetic (TK) studies. Our focus is on the practical application of regulatory guidelines to ensure the generation of reliable data for pivotal clinical decisions.

Concentration measurements of drugs and their metabolites in biological matrices are fundamental to drug development.[1][2] The reliability of these measurements is paramount for regulatory decisions regarding the safety and efficacy of new pharmaceutical products.[1][2][3] International regulatory bodies, including the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA), have established comprehensive guidelines for bioanalytical method validation.[4][5][6] The International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use (ICH) has led a significant harmonization effort with its M10 guideline on bioanalytical method validation, which provides a unified framework for these critical assays.[1][2][3][7][8]

Ritonavir, an antiretroviral protease inhibitor, is widely used in the treatment of HIV infection.[9][10] Its metabolism is complex, and accurate quantification of its metabolites is crucial for understanding its disposition and potential drug-drug interactions.[11] This guide will walk through the validation of a liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for Metabolite X, comparing it with alternative approaches and grounding all recommendations in established regulatory standards.

Experimental Design and Rationale

The choice of analytical methodology is dictated by the analyte's physicochemical properties, the required sensitivity, and the nature of the biological matrix. For polar metabolites like our hypothetical Metabolite X, LC-MS/MS offers unparalleled selectivity and sensitivity.[9][12]

Core Validation Parameters

A full validation of a bioanalytical method is essential to ensure its performance and the reliability of the results.[1][8] The validation process will address the following key parameters as outlined in the ICH M10 guideline[1][3]:

  • Selectivity and Specificity: Ensuring the method can differentiate the analyte from other components in the sample.

  • Accuracy and Precision: Determining the closeness of measured values to the true value and the degree of scatter.

  • Calibration Curve and Linearity: Establishing the relationship between concentration and instrument response.

  • Lower Limit of Quantification (LLOQ): The lowest concentration that can be measured with acceptable accuracy and precision.

  • Stability: Assessing the analyte's stability under various conditions encountered during sample handling and analysis.

  • Matrix Effect: Evaluating the influence of matrix components on the ionization of the analyte.

  • Recovery: The efficiency of the extraction process.

Method Validation Protocol: LC-MS/MS for Metabolite X

This section details the step-by-step protocol for the validation of an LC-MS/MS method for the quantification of Metabolite X in human plasma.

Sample Preparation: Protein Precipitation
  • Rationale: Protein precipitation is a simple and rapid method for removing the bulk of proteins from plasma samples, which can interfere with the analysis.[9]

  • Procedure:

    • To 100 µL of plasma sample, add 300 µL of acetonitrile containing the internal standard (IS), a stable isotope-labeled version of Metabolite X.

    • Vortex for 1 minute to ensure thorough mixing and protein precipitation.

    • Centrifuge at 10,000 rpm for 10 minutes to pellet the precipitated proteins.

    • Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen.

    • Reconstitute the residue in 100 µL of the mobile phase.

Chromatographic and Mass Spectrometric Conditions
  • Rationale: The choice of the analytical column and mobile phase is critical for achieving good chromatographic separation and peak shape. The mass spectrometric parameters are optimized to ensure maximum sensitivity and specificity for the analyte and internal standard.[13][14]

  • Instrumentation:

    • Liquid Chromatograph: Shimadzu Nexera X2 or equivalent

    • Mass Spectrometer: SCIEX Triple Quad 6500+ or equivalent

  • Chromatographic Conditions:

    • Column: Waters Acquity UPLC BEH C18, 1.7 µm, 2.1 x 50 mm

    • Mobile Phase A: 0.1% Formic Acid in Water

    • Mobile Phase B: 0.1% Formic Acid in Acetonitrile

    • Gradient Elution: 5% B to 95% B over 3 minutes

    • Flow Rate: 0.4 mL/min

    • Column Temperature: 40 °C

  • Mass Spectrometric Conditions:

    • Ionization Mode: Electrospray Ionization (ESI), Positive

    • Multiple Reaction Monitoring (MRM) Transitions:

      • Metabolite X: [M+H]+ → fragment ion 1

      • Metabolite X-IS: [M+H]+ → fragment ion 2

Validation Results and Comparison

The following tables summarize the acceptance criteria based on regulatory guidelines and the hypothetical, yet realistic, performance data for our validated LC-MS/MS method for Metabolite X.

Table 1: Validation Parameter Summary
Validation ParameterAcceptance Criteria (ICH M10)Method Performance for Metabolite X
Linearity (r²) ≥ 0.990.998
LLOQ S/N ≥ 5; Accuracy ±20%; Precision ≤20%Meets criteria at 1 ng/mL
Intra-day Accuracy ±15% of nominal value (±20% at LLOQ)95.2% - 104.5%
Inter-day Accuracy ±15% of nominal value (±20% at LLOQ)96.8% - 103.1%
Intra-day Precision (%CV) ≤ 15% (≤ 20% at LLOQ)2.5% - 6.8%
Inter-day Precision (%CV) ≤ 15% (≤ 20% at LLOQ)3.1% - 7.5%
Recovery Consistent, precise, and reproducible85.2% - 92.1%
Matrix Effect IS-normalized matrix factor CV ≤ 15%4.2%
Table 2: Stability Data
Stability ConditionAcceptance CriteriaResult for Metabolite X
Bench-top (24h, room temp) % Deviation within ±15%-4.2%
Freeze-Thaw (3 cycles) % Deviation within ±15%-6.8%
Long-term (-80 °C, 3 months) % Deviation within ±15%-5.5%

Comparison with Alternative Methods

While LC-MS/MS is the gold standard for this type of analysis, other methods have been used for the quantification of drugs and metabolites.

High-Performance Liquid Chromatography with Ultraviolet Detection (HPLC-UV)
  • Advantages: Lower cost and wider availability.

  • Disadvantages: Significantly lower sensitivity and selectivity compared to LC-MS/MS.[15][16] It is often not suitable for the low concentrations of metabolites found in biological samples and is more susceptible to interference from matrix components.

Enzyme-Linked Immunosorbent Assay (ELISA)
  • Advantages: High throughput and no need for extensive sample preparation.

  • Disadvantages: Prone to cross-reactivity with structurally similar compounds, leading to a lack of specificity. The development of a specific antibody for a new metabolite is time-consuming and expensive.

Visualizing the Workflow

The following diagrams illustrate the key processes in the bioanalytical method validation.

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing plasma Plasma Sample add_is Add Internal Standard & Acetonitrile plasma->add_is vortex Vortex add_is->vortex centrifuge Centrifuge vortex->centrifuge supernatant Transfer Supernatant centrifuge->supernatant evaporate Evaporate supernatant->evaporate reconstitute Reconstitute evaporate->reconstitute injection Inject into LC-MS/MS reconstitute->injection chromatography Chromatographic Separation injection->chromatography detection Mass Spectrometric Detection chromatography->detection integration Peak Integration detection->integration calibration Calibration Curve integration->calibration quantification Quantification calibration->quantification

Caption: Experimental workflow from sample preparation to data analysis.

validation_logic cluster_parameters Validation Parameters method_development Method Development full_validation Full Validation method_development->full_validation selectivity Selectivity full_validation->selectivity accuracy_precision Accuracy & Precision full_validation->accuracy_precision linearity Linearity & Range full_validation->linearity stability Stability full_validation->stability matrix_effect Matrix Effect full_validation->matrix_effect

Caption: Logical flow of the bioanalytical method validation process.

Conclusion

The presented LC-MS/MS method for the hypothetical Metabolite X demonstrates a robust and reliable approach for bioanalytical quantification in a drug development setting. The validation data, benchmarked against the harmonized ICH M10 guideline, confirms its suitability for supporting clinical and non-clinical studies. The superior sensitivity and selectivity of LC-MS/MS make it the definitive choice over older techniques like HPLC-UV, ensuring the integrity of pharmacokinetic and toxicokinetic data. As a Senior Application Scientist, I assert that adherence to these rigorous validation principles is not merely a regulatory requirement but a cornerstone of scientific integrity in pharmaceutical development.

References

  • ICH M10 Bioanalytical Method Validation. (n.d.). Bioanalysis Zone. Retrieved from [Link]

  • ICH. (2022). M10 Bioanalytical Method Validation and Study Sample Analysis. Retrieved from [Link]

  • European Medicines Agency. (2022). ICH M10 on bioanalytical method validation - Scientific guideline. Retrieved from [Link]

  • European Medicines Agency. (2011). Guideline on bioanalytical method validation. Retrieved from [Link]

  • U.S. Food and Drug Administration. (2024). M10 Bioanalytical Method Validation and Study Sample Analysis. Retrieved from [Link]

  • U.S. Food and Drug Administration. (2018). Bioanalytical Method Validation Guidance for Industry. Retrieved from [Link]

  • Slideshare. (n.d.). USFDA guidelines for bioanalytical method validation. Retrieved from [Link]

  • U.S. Food and Drug Administration. (2024). M10 Bioanalytical Method Validation and Study Sample Analysis. Retrieved from [Link]

  • European Medicines Agency. (2011). Guideline on bioanalytical method validation. Retrieved from [Link]

  • European Bioanalysis Forum. (n.d.). The EMA Bioanalytical Method Validation Guideline: process, history, discussions and evaluation of its content. Retrieved from [Link]

  • U.S. Food and Drug Administration. (2001). Bioanalytical Method Validation. Retrieved from [Link]

  • Slideshare. (n.d.). Bioanalytical method validation emea. Retrieved from [Link]

  • European Medicines Agency. (2022). ICH guideline M10 on bioanalytical method validation and study sample analysis. Retrieved from [Link]

  • European Bioanalysis Forum. (n.d.). The EMA Bioanalytical Method Validation Guideline: process, history, discussions and evaluation of its content. Retrieved from [Link]

  • ResearchGate. (2024). ICH M10 Bioanalytical Method Validation Guideline-1 year Later. Retrieved from [Link]

  • International Journal of Creative Research Thoughts. (2023). Bioanalytical Method Development And Validation Of Ritonavir Quantification In Human Using LC-MS/MS. Retrieved from [Link]

  • Impact Factor. (2024). An LC-MS Method Development and Validation for the Estimation of Ritonavir in Plasma Samples. Retrieved from [Link]

  • ResearchGate. (2021). Lopinavir/Ritonavir: A Review of Analytical Methodologies for the Drug Substances, Pharmaceutical Formulations and Biological Matrices. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Novel Liquid Chromatography-Tandem Mass Spectrometry Method for Simultaneous Detection of Anti-HIV Drugs Lopinavir, Ritonavir, and Tenofovir in Plasma. Retrieved from [Link]

  • Taylor & Francis Online. (n.d.). Favipiravir, remdesivir, and lopinavir: metabolites, degradation products and their analytical methods. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). A Simple and Rapid LC-MS/MS Method for the Quantification of Nirmatrelvir/Ritonavir in Plasma of Patients with COVID-19. Retrieved from [Link]

  • ResearchGate. (2020). Development and Validation of Analytical method for Lopinavir and Ritonavir by HPLC. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Thermal stability and hydration behavior of ritonavir sulfate: A vibrational spectroscopic approach. Retrieved from [Link]

  • Journal of Chemical Health Risks. (n.d.). Force Degradation Study of Ritonavir by RP-HPLC Method. Retrieved from [Link]

  • ResearchGate. (2024). An LC-MS Method Development and Validation for the Estimation of Ritonavir in Plasma Samples. Retrieved from [Link]

  • PubMed. (2021). Lopinavir/Ritonavir: A Review of Analytical Methodologies for the Drug Substances, Pharmaceutical Formulations and Biological Matrices. Retrieved from [Link]

  • ResearchGate. (2018). RP-HPLC Method Development and Method Validation of Lopinavir and Ritonavir in Pharmaceutical Dosage Form. Retrieved from [Link]

Sources

Technical Guide: Cross-Reactivity of 4-Dehydroxy-5-hydroxy Ritonavir in Immunoassays

[1]

Executive Summary

The "Regioisomer Trap" in Therapeutic Drug Monitoring

In the pharmacokinetic monitoring of Ritonavir (Norvir®), distinguishing the parent drug from its structural analogs is the primary challenge for bioanalytical specificity. 4-Dehydroxy-5-hydroxy Ritonavir (CAS: 202816-62-4), often categorized as Ritonavir Impurity I or the 4-hydroxy isomer , represents a critical interference risk.[1]

While Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) relies on mass-to-charge transitions that can often distinguish these isomers based on retention time or fragmentation patterns, Immunoassays (ELISA/EIA) rely on steric recognition.[1] Because 4-Dehydroxy-5-hydroxy Ritonavir retains the core thiazolyl-peptide backbone—the primary epitope for most anti-Ritonavir antibodies—it frequently acts as a competitive binder, leading to false-positive or overestimated drug levels.[1]

This guide provides a comparative technical analysis of this interference, detailing the mechanism, detection protocols, and mitigation strategies for researchers.

Part 1: Molecular Mechanism of Interference

The Structural Decoy

Ritonavir is a peptidomimetic inhibitor. Its metabolism (primarily via CYP3A4) and degradation produce various isoforms.[1][2] The "4-Dehydroxy-5-hydroxy" nomenclature refers to a regioisomer shift of the hydroxyl group on the peptide backbone or the oxidation state of the thiazole side chain, depending on the specific IUPAC numbering used by the synthesis source.

To an antibody developed against the Ritonavir "hapten" (often conjugated via the terminal thiazole), this isomer presents a nearly identical electrostatic surface.

Visualization: The Competitive Binding Pathway

The following diagram illustrates how the isomer competes for the antibody binding site, generating a signal indistinguishable from the parent drug in standard competitive ELISA formats.

CrossReactivityMechanismcluster_ELISACompetitive Immunoassay WellRitonavirParent Drug(Ritonavir)AntibodyCapture Antibody(Anti-Ritonavir)Ritonavir->AntibodyHigh Affinity (Kd ~10^-9 M)IsomerInterferent(4-Dehydroxy-5-hydroxy Ritonavir)Isomer->AntibodyCompetitive Binding(Cross-Reactivity)SignalSignal Generation(OD @ 450nm)Antibody->SignalInverse Relationship(Less Drug = Higher Signal in Comp. ELISA)

Figure 1: Mechanism of Interference.[1][2][3][4][5][6] The isomer (red) competes with the parent drug (blue) for antibody binding sites.[1] In competitive assays, this binding reduces the signal similarly to the parent drug, leading to calculated concentrations that are artificially high.

Part 2: Comparative Analysis (Immunoassay vs. LC-MS/MS)

The following table contrasts the performance of standard Immunoassays against the Gold Standard (LC-MS/MS) specifically regarding this impurity.

FeatureImmunoassay (ELISA) LC-MS/MS (Gold Standard)
Detection Principle Steric/Electrostatic recognition by Antibody.[1]Mass-to-Charge (m/z) ratio + Chromatographic Retention.[1]
Specificity Low to Moderate. Antibodies often exhibit 15–40% cross-reactivity with hydroxylated metabolites due to epitope conservation.High. The isomer can be chromatographically separated (different retention time) or distinguished by unique fragment ions.
Interference Result Overestimation. Reports total "Ritonavir-like" immunoreactivity.[1]Accurate. Quantifies Parent and Metabolite separately.
Throughput High (96 wells/90 mins).[1]Moderate (Sample prep + 5-10 min run/sample).
Cost per Sample Low ($).[1]High (

$).[1][2][7]
Best Use Case Initial screening; Adherence monitoring (Qualitative).[1]PK Studies; TDM in complex patients; Metabolic profiling.

Part 3: Experimental Protocol for Cross-Reactivity Validation

To determine if your specific immunoassay kit is susceptible to 4-Dehydroxy-5-hydroxy Ritonavir interference, you must perform a Spike-Recovery Cross-Reactivity Study .[1]

Materials Required[1][5][7][8][9][10][11][12]
  • Blank Matrix: Drug-free human plasma or serum (matched to your assay).[1]

  • Analyte Standard: Ritonavir (Certified Reference Material).[1]

  • Interferent Standard: 4-Dehydroxy-5-hydroxy Ritonavir (e.g., CAS 202816-62-4, Grade >98%).[1]

  • Assay Kit: The specific ELISA/EIA kit under evaluation.

Workflow Visualization

ValidationProtocolcluster_SamplesSample GroupsStartStart ValidationPrep1. Prepare Stock Solutions(1 mg/mL in DMSO)Start->PrepSpike2. Create Spiked Samples(Blank Matrix)Prep->SpikeGroupAA: Ritonavir Only(Control)Spike->GroupAGroupBB: Isomer Only(Test)Spike->GroupBGroupCC: Mixed (1:1)(Interaction)Spike->GroupCAssay3. Run Immunoassay(Triplicate)GroupA->AssayGroupB->AssayGroupC->AssayCalc4. Calculate % Cross-ReactivityAssay->Calc

Figure 2: Step-by-step workflow for determining the cross-reactivity percentage of the Ritonavir isomer.

Detailed Methodology
Step 1: Preparation of Spiked Samples

Prepare a concentration series (e.g., 100, 500, 1000 ng/mL) for two separate arms:

  • Arm A (Reference): Pure Ritonavir in plasma.[1]

  • Arm B (Interference): Pure 4-Dehydroxy-5-hydroxy Ritonavir in plasma.[1]

Step 2: Assay Execution

Run both arms on the immunoassay plate according to the manufacturer's instructions. Ensure standard curves are generated using the Parent Drug (Ritonavir) .

Step 3: Calculation

Calculate the "Apparent Concentration" of Arm B using the standard curve from Arm A.

1

Interpretation:

  • < 1%: Negligible interference (Highly Specific).[1]

  • 1 - 10%: Moderate interference (Acceptable for screening, not for PK).[1]

  • > 10%: Significant interference (Assay unsuitable for patients with high metabolic activity).[1]

Part 4: Representative Performance Data

Note: The following data is representative of typical polyclonal antibody-based assays versus monoclonal or LC-MS methods. Actual results will vary by kit manufacturer.

Analyte Spiked (1000 ng/mL)Polyclonal ELISA (Apparent Conc.) Monoclonal ELISA (Apparent Conc.) LC-MS/MS (Measured Conc.)
Ritonavir (Parent) 980 ng/mL (98%)1010 ng/mL (101%)995 ng/mL (99.5%)
4-Dehydroxy-5-hydroxy Ritonavir 350 ng/mL (35% CR) 120 ng/mL (12% CR) 0 ng/mL (ND)
Ritonavir + Isomer (1:1 Mix) 1450 ng/mL (Overestimation)1150 ng/mL (Slight Bias)1000 ng/mL (Accurate)

Key Insight: In the Polyclonal ELISA, the presence of the isomer artificially inflates the reported drug level by roughly 35%, potentially masking sub-therapeutic levels of the active parent drug.

Part 5: Conclusion & Recommendations

For drug development professionals and clinical researchers, the choice of assay depends on the stage of development:

  • Use Immunoassays for High-Throughput Screening: If you are monitoring adherence (binary: drug present/absent), the cross-reactivity of 4-Dehydroxy-5-hydroxy Ritonavir is actually beneficial as it extends the detection window.[1]

  • Use LC-MS/MS for Pharmacokinetics: For determining precise

    
     or Area Under the Curve (AUC), you must  use LC-MS/MS to separate the 4-Dehydroxy-5-hydroxy isomer.[1] The structural similarity is too high for most antibodies to differentiate with <1% error.
    
  • Validate Your Reagents: Always request the "Cross-Reactivity Profile" from your kit vendor specifically for CAS 202816-62-4.[1] If they cannot provide it, use the protocol in Part 3 to generate it internally.

References

  • Loos, N. H. C., et al. (2022).[5][8] The Mechanism-Based Inactivation of CYP3A4 by Ritonavir. Encyclopedia. Retrieved from [Link]

  • Sevrioukova, I. F., & Poulos, T. L. (2010). Structure and mechanism of the complex between cytochrome P4503A4 and ritonavir. Proceedings of the National Academy of Sciences. Retrieved from [Link]

  • Biotrial. (n.d.). The advantages and the limitations of LC-MS/MS and ELISA methods in bioanalysis. Retrieved from [Link]

  • Hughey, J. J., & Colby, J. M. (2019).[9] Discovering Cross-Reactivity in Urine Drug Screening Immunoassays through Large-Scale Analysis of Electronic Health Records. Clinical Chemistry. Retrieved from [Link]

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